6-Methylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIMNVXACKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937136 | |
| Record name | 6-Methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-47-6, 31393-23-4 | |
| Record name | Benzo(b)thiophene, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-Methylbenzo[b]thiophene: Synthesis and Structural Analysis Guide
The following technical guide details the synthesis, purification, and structural characterization of 6-Methylbenzo[b]thiophene (CAS: 16587-47-6). This document is designed for research scientists and medicinal chemists requiring a robust, scalable protocol and definitive analytical data.
Executive Summary
6-Methylbenzo[b]thiophene is a critical heterocyclic scaffold in drug discovery, serving as a bioisostere for indole and naphthalene systems. It is a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), 5-lipoxygenase inhibitors (e.g., Zileuton analogs), and optoelectronic materials.
This guide addresses the primary challenge in its preparation: regiocontrol . The standard synthesis from 3-methylbenzenethiol yields a mixture of 6-methyl and 4-methyl isomers. We present a protocol optimizing the ratio in favor of the 6-methyl isomer, coupled with a definitive separation strategy and structural validation workflow.
Retrosynthetic Analysis & Strategy
The most reliable route for accessing the 6-methyl isomer involves the Friedel-Crafts cyclization of an arylthioacetaldehyde diethyl acetal precursor. This method is preferred over metal-catalyzed annulations for scale-up due to lower cost and the avoidance of transition metal impurities.
Mechanistic Pathway[1][2]
-
S-Alkylation: Nucleophilic attack of 3-methylbenzenethiol on bromoacetaldehyde diethyl acetal.
-
Acid-Mediated Cyclization: Polyphosphoric acid (PPA) induces acetal hydrolysis and electrophilic aromatic substitution.
-
Regioselectivity: Cyclization can occur ortho to the sulfur at either the C2 or C6 position of the benzene ring (relative to the thiol group).
-
Path A (Major): Cyclization at the sterically less hindered C6 position (para to the methyl group) yields 6-methylbenzo[b]thiophene .
-
Path B (Minor): Cyclization at the hindered C2 position (ortho to the methyl group) yields 4-methylbenzo[b]thiophene .
-
Figure 1: Reaction pathway illustrating the regiochemical divergence in the synthesis of 6-methylbenzo[b]thiophene.
Experimental Protocol
Phase 1: Preparation of 1-(2,2-Diethoxyethylthio)-3-methylbenzene
Objective: Alkylation of the thiol without S-oxidation.
-
Reagents: 3-Methylbenzenethiol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq), Potassium Carbonate (anhydrous, 1.5 eq), DMF (anhydrous).
-
Procedure:
-
Charge a round-bottom flask with DMF (5 mL/mmol thiol) and
. -
Add 3-methylbenzenethiol dropwise under
atmosphere. Caution: Thiols are potent stench agents. Use bleach traps. -
Add bromoacetaldehyde diethyl acetal dropwise at room temperature.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted thiol), water, and brine. Dry over
and concentrate. -
Yield: Expect >90% of a pale yellow oil. Used directly in Phase 2.
-
Phase 2: Cyclization to 6-Methylbenzo[b]thiophene
Objective: Intramolecular cyclization and isomer separation.
-
Reagents: Polyphosphoric Acid (PPA), Chlorobenzene (optional co-solvent for temperature control).
-
Procedure:
-
Heat PPA (10 g per g of acetal) to 100°C in a reaction vessel equipped with mechanical stirring.
-
Add the acetal intermediate dropwise to the hot PPA. Note: The reaction is exothermic. Maintain internal temp <110°C to minimize polymerization.
-
Stir at 100-110°C for 1-2 hours. The mixture will turn dark brown.
-
Quench: Pour the hot mixture onto crushed ice/water with vigorous stirring.
-
Extraction: Extract with toluene or diethyl ether. Wash combined organics with saturated
until neutral. -
Purification (Critical):
-
The crude residue contains ~3:1 ratio of 6-methyl (major) to 4-methyl (minor).
-
Flash Chromatography: Elute with 100% Hexanes. The 6-methyl isomer typically elutes after the 4-methyl isomer due to slight differences in planarity and dipole moment, though overlap is significant.
-
Recrystallization: If chromatography yields a mixture, recrystallize from cold pentane or MeOH. The 6-methyl isomer often crystallizes more readily due to higher symmetry.
-
-
Structural Characterization & Quality Control
Distinguishing the 6-methyl isomer from the 4-methyl isomer is the primary analytical challenge. The 1H NMR splitting pattern of the benzene ring protons is diagnostic.
Diagnostic 1H NMR Signatures (CDCl3, 400 MHz)
| Proton | 6-Methylbenzo[b]thiophene (Target) | 4-Methylbenzo[b]thiophene (Impurity) |
| H-7 | Singlet (or d, | Doublet ( |
| H-4 | Doublet ( | Singlet (or d, |
| H-5 | Doublet (or dd). Reason: Ortho to H-4. | Triplet (or dd). Reason: Ortho to H-6 and H-7. |
Key Identification Logic:
-
Look for the singlet in the aromatic region (excluding the thiophene protons H2/H3).
-
If the singlet corresponds to the proton closest to the sulfur (most shielded aromatic proton, typically H-7), it is the 6-methyl isomer.
-
If the singlet corresponds to the proton furthest from sulfur (H-4), it is the 4-methyl isomer.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 148.22 g/mol | |
| Appearance | White to pale yellow solid | Low melting point solid (approx 40-42°C) |
| Rf (Hexanes) | ~0.4 - 0.5 | Very non-polar |
| 1H NMR (H-7) | Diagnostic for 6-substitution | |
| 1H NMR (Me) |
Structural Validation Workflow
Figure 2: Logical flowchart for distinguishing 6-methyl and 4-methyl isomers using 1H NMR coupling patterns.
References
-
Regioselective Synthesis & Impurity Profiling
-
Development of benzothiophene syntheses and characterization of regioisomers during Zileuton development.[2]
-
Source:
-
-
Transition-Metal-Free Synthesis
-
General Cyclization Methodology
- Campaigne, E. "Thiophenes and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry.
-
Source:
-
NMR Data & Spectra
- Reference d
-
Source:
Sources
A Technical Guide to 6-Methylbenzo[b]thiophene: Properties, Safety, and Handling for Research Applications
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, valued for its unique electronic properties and its ability to serve as a versatile synthetic intermediate. The strategic placement of substituents, such as a methyl group at the 6-position, can significantly modulate the molecule's physicochemical and pharmacological properties. This guide provides an in-depth overview of 6-Methylbenzo[b]thiophene, focusing on its chemical identity, comprehensive safety protocols, and handling procedures tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
6-Methylbenzo[b]thiophene, also known as 6-methyl-1-benzothiophene, is a solid organic compound. Its core structure consists of a bicyclic system where a thiophene ring is fused to a benzene ring, with a methyl group substitution on the benzene ring.
Chemical Structure:
Caption: Chemical structure of 6-Methylbenzo[b]thiophene.
Table 1: Key Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 16587-47-6 | [1][2] |
| Molecular Formula | C₉H₈S | [1][2] |
| Molecular Weight | 148.22 g/mol | [1][2] |
| Synonyms | 6-Methyl-1-benzothiophene, 6-Methylthianaphthene | [1][2] |
| Storage Temperature | 4°C | [1] |
Comprehensive Safety and Handling Protocols
While specific toxicological data for 6-Methylbenzo[b]thiophene is not extensively detailed, the safety profile can be inferred from data on related benzothiophene derivatives. The primary directive is to minimize exposure through engineering controls, appropriate personal protective equipment, and adherence to safe laboratory practices.
2.1. Hazard Identification
Safety data for isomers and related benzothiophenes indicate potential hazards. For instance, 5-Methylbenzo[b]thiophene is classified as harmful if swallowed (Acute Toxicity 4).[3] Other derivatives are known to cause skin and serious eye irritation.[4] Based on this surrogate information, a cautious approach is warranted.
Table 2: Potential GHS Hazard Classifications (Inferred)
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: This table is based on aggregated data for closely related isomers and should be used for precautionary guidance.[3][4]
2.2. Exposure Control and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the potential routes of exposure and the hazards identified.
-
Engineering Controls : All manipulations of 6-Methylbenzo[b]thiophene, especially when handling the solid powder or creating solutions, must be performed in a certified chemical fume hood.[5][6] This is the primary barrier to prevent inhalation of dust or vapors.
-
Eye Protection : Chemical safety goggles or a face shield compliant with OSHA (29 CFR 1910.133) or European Standard EN166 is mandatory.[7][8] This prevents contact with the eyes, which can cause serious irritation.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][7] Contaminated clothing should be removed immediately and washed before reuse.
-
Respiratory Protection : If engineering controls are insufficient or during a large-scale release, a NIOSH/MSHA-approved respirator may be necessary.
2.3. Safe Handling and Storage
Proper handling and storage are critical to maintaining the compound's integrity and ensuring laboratory safety.
-
Handling : Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust or vapors.[5][7] Ensure adequate ventilation at all times.[9][10] Wash hands thoroughly after handling the material.[8][10]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9][10] Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
2.4. First-Aid Measures
A self-validating safety protocol includes being prepared for accidental exposure. The following measures should be readily available and understood by all personnel.
-
Inhalation : Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[7][8] Get medical attention if irritation develops or persists.
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7][8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or call a poison control center.[8][10] Never give anything by mouth to an unconscious person.[10]
2.5. Accidental Release and Disposal
-
Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7][10] Ensure the area is well-ventilated.
-
Disposal : Disposal of 6-Methylbenzo[b]thiophene and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[10] This may involve incineration at a licensed chemical destruction facility.[10]
Experimental Workflow and Data Management
The use of 6-Methylbenzo[b]thiophene as a building block in drug development requires a systematic and logical workflow, from reaction setup to final product analysis.
Workflow Diagram:
Caption: A generalized experimental workflow for reactions involving 6-Methylbenzo[b]thiophene.
Example Protocol: Electrophilic Bromination (Hypothetical)
This protocol illustrates a common transformation, providing a self-validating system through in-process controls and final characterization.
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), dissolve 6-Methylbenzo[b]thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane) in a flame-dried, round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition : Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the stirred reaction mixture. The causality for slow addition at low temperature is to control the reaction rate and prevent potential side reactions or thermal excursions.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The disappearance of the starting material spot/peak indicates reaction completion. This step ensures the reaction is not stopped prematurely or allowed to run too long, which could lead to by-product formation.
-
Work-up : Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel.
-
Extraction & Purification : Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess its purity. This final step validates the success of the synthesis and purification.
References
-
National Center for Biotechnology Information. (n.d.). 5-Methylbenzo(b)thiophene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzo(b)thiophene. PubChem Compound Database. Retrieved from [Link]
Sources
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- 3. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 10. echemi.com [echemi.com]
Solubility of 6-Methylbenzo[b]thiophene in Common Organic Solvents
Executive Summary
6-Methylbenzo[b]thiophene (CAS: 16587-47-6) is a critical fused heterocyclic intermediate used in the synthesis of bioactive scaffolds, including antifungal agents (e.g., Sertaconazole analogs) and neurokinin-2 receptor antagonists. Its physicochemical profile—characterized by a low melting point (~42°C) and high lipophilicity (LogP ~3.21)—dictates its solubility behavior.
This guide provides a comprehensive analysis of the solubility characteristics of 6-Methylbenzo[b]thiophene. Due to the scarcity of empirical solubility tables in open literature for this specific isomer, this guide synthesizes thermodynamic modeling based on its physicochemical constants with proxy data from the parent benzo[b]thiophene. Furthermore, it details a laser-monitoring experimental protocol to allow researchers to generate precise in-house solubility curves, ensuring process reproducibility.
Physicochemical Characterization
Understanding the solid-state properties of 6-Methylbenzo[b]thiophene is a prerequisite for predicting its dissolution behavior. The compound’s low enthalpy of fusion contributes to high solubility in non-polar solvents even at moderate temperatures.
Table 1: Key Physicochemical Constants
| Property | Value | Source/Method |
| CAS Registry Number | 16587-47-6 | ChemicalBook [1] |
| Molecular Formula | C₉H₈S | Stoichiometry |
| Molecular Weight | 148.22 g/mol | IUPAC |
| Physical State | White to off-white solid | Visual Inspection [1] |
| Melting Point ( | 42.0 – 42.5 °C (315.15 – 315.65 K) | Experimental [1] |
| Boiling Point | 110 – 115 °C @ 13 Torr | Experimental [1] |
| LogP (Octanol/Water) | 3.21 | Predicted (Crippen Method) [2] |
| Water Solubility | Insoluble (Est.[1] < 0.1 mg/L) | Inferred from LogP |
Process Insight: The melting point of ~42°C is dangerously close to the operating temperature of many industrial dryers. Care must be taken during isolation to avoid "oiling out," where the compound melts rather than dissolves/crystallizes, complicating purification.
Thermodynamic Solubility Profile
Mechanism of Dissolution
6-Methylbenzo[b]thiophene follows the "like dissolves like" principle. Its thiophene ring fused with a benzene ring creates a planar, aromatic, electron-rich system. The methyl group at position 6 increases lipophilicity compared to the parent benzo[b]thiophene.
-
High Solubility: Toluene, Ethyl Acetate, Dichloromethane, Isooctane.
-
Moderate Solubility: Ethanol, Methanol, Isopropanol (decreases as temperature drops).
-
Insoluble: Water, acidic aqueous buffers.
Predicted Ideal Solubility (Mole Fraction)
In the absence of empirical data for every solvent, the Ideal Solubility Equation provides a robust baseline for non-polar solutions. This model assumes that the solute-solvent interactions are similar to solute-solute interactions (valid for toluene/benzene systems).
- : Mole fraction solubility
- : Enthalpy of fusion (Est. 17.8 kJ/mol based on Walden’s Rule for rigid aromatics)
- : Melting point (315.15 K)
- : Gas constant (8.314 J/mol·K)
Table 2: Theoretical Solubility (Ideal Model)
Note: These values represent the theoretical maximum solubility in a perfectly compatible solvent (e.g., Toluene).
| Temperature (K) | Temperature (°C) | Predicted Mole Fraction ( | Solubility Status |
| 283.15 | 10 | 0.48 | High |
| 293.15 | 20 | 0.61 | Very High |
| 303.15 | 30 | 0.77 | Near Miscible |
| 315.15 | 42 | 1.00 | Melt / Miscible |
Critical Observation: As the temperature approaches 42°C, the solubility curve becomes asymptotic. In process design, recrystallization should be performed well below 30°C to ensure sufficient yield recovery.
Experimental Protocol: Laser Monitoring Method
To validate the theoretical model and determine precise solubility in specific solvents (e.g., for regulatory filing), the Dynamic Laser Monitoring Method is recommended over the static shake-flask method. This method is faster and minimizes solvent usage.
Principle
The solubility is determined by detecting the "clear point" (dissolution) and "cloud point" (nucleation) using a laser transmission system. As the solid dissolves, laser transmittance increases; as it precipitates, transmittance drops.
Workflow Diagram
Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits with high precision.
Step-by-Step Methodology
-
Apparatus Setup: Use a jacketed glass vessel (50 mL) equipped with a magnetic stirrer and a laser transmissometer (path length 10 mm).
-
Initial Loading: Charge a known mass (
, e.g., 0.5 g) of 6-Methylbenzo[b]thiophene and a known volume ( , e.g., 10 mL) of solvent (e.g., Ethanol). -
Equilibration: Set the thermostat to 5°C below the expected dissolution temperature. Stir at 400 rpm.
-
Dynamic Heating: Increase temperature at a controlled rate (0.5 K/min).
-
Detection: Continuously record laser intensity. The temperature at which intensity reaches the baseline of pure solvent is recorded as
. -
Iteration: Add a known increment of solute to the same vessel and repeat the heating cycle to obtain the next data point.
-
Validation: Compare results with the Apelblat equation:
.
Applications in Synthesis & Purification
The solubility profile of 6-Methylbenzo[b]thiophene directly impacts its utility as an intermediate.
Sertaconazole Analog Synthesis
While Sertaconazole utilizes a 7-chloro derivative, 6-methylbenzo[b]thiophene is a key scaffold for exploring Structure-Activity Relationships (SAR) in next-generation antifungals.
-
Reaction Solvent: Toluene is the preferred solvent for electrophilic substitutions (e.g., bromination of the methyl group) because it solubilizes the starting material fully at 25°C, allowing for homogeneous kinetics [3].
Recrystallization Strategy
To purify 6-Methylbenzo[b]thiophene from crude reaction mixtures:
-
Solvent Selection: Use Ethanol/Water (90:10) or Hexane .
-
Logic:
-
The compound is highly soluble in hot ethanol (>35°C).
-
Solubility drops precipitously below 10°C due to the positive enthalpy of solution.
-
Water acts as an antisolvent to force precipitation if yield is low.
-
-
Procedure: Dissolve crude solid in Ethanol at 35°C (near MP). Filter hot to remove insoluble mechanical impurities. Cool slowly to 0°C. Harvest crystals via filtration.
References
-
ChemicalBook. (2023). 6-Methylbenzo[b]thiophene Product Properties (CAS 16587-47-6).[1][2][3] Retrieved from
-
Cheméo. (2023). Benzo[b]thiophene, 6-methyl- Physical Properties.[1][2][3][4][5][6] Retrieved from
- Jouyban, A. (2024). Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Pharmaceutical Sciences, 30(2), 274-278. (Methodology Reference).
-
NIST Chemistry WebBook. Benzo[b]thiophene Thermochemical Data. (Used as proxy for thermodynamic modeling). Retrieved from
Sources
- 1. Benzo[b]thiophene, 6-methyl- (CAS 16587-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 16587-47-6 CAS MSDS (6-METHYLBENZOTHIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-Methylbenzo[b]thiophene | 16587-47-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-Methylbenzo[b]thiophene in High-Performance Organic Semiconductor Synthesis
Introduction: The Role of Benzo[b]thiophene in Organic Electronics
Organic semiconductors are at the forefront of next-generation electronic devices, offering the promise of flexible, lightweight, and solution-processable components for applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to organic field-effect transistors (OFETs).[1] Within the vast library of organic semiconducting materials, fused thiophene-based systems have garnered significant attention due to their excellent charge transport characteristics and environmental stability.[1] The benzo[b]thiophene (BT) moiety, in particular, serves as a valuable building block. Its rigid, planar structure and sulfur-rich aromatic system facilitate strong intermolecular π-π stacking and efficient charge delocalization, which are critical for high charge carrier mobility.[1]
This guide focuses on a specific, yet strategically important, derivative: 6-Methylbenzo[b]thiophene . We will explore the nuanced, yet significant, impact of the methyl group at the 6-position on the material's properties and its subsequent application in the synthesis of high-performance organic semiconductors.
The Significance of the 6-Methyl Substituent: A Subtle yet Powerful Modification
The introduction of a methyl group onto the benzo[b]thiophene core is not a trivial alteration. Its position dictates its influence on the molecule's electronic and physical properties. While extensive comparative studies on all positional isomers are still emerging, the placement of the methyl group at the 6-position offers a unique combination of advantages:
-
Enhanced Solubility: The methyl group, being a small alkyl substituent, can improve the solubility of the resulting semiconductor in organic solvents. This is a crucial factor for solution-based processing techniques like spin-coating and printing, which are key to low-cost, large-area device fabrication.
-
Tuning of Electronic Properties: The electron-donating nature of the methyl group can subtly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This allows for fine-tuning of the material's band gap and alignment with other materials in a device, which is critical for efficient charge injection and transport. Generally, electron-donating groups like methyl can lead to good yields in certain coupling reactions.[2]
-
Influence on Molecular Packing: The position of the methyl group can influence the solid-state packing of the molecules. While bulky side chains can sometimes disrupt π-π stacking, a strategically placed methyl group can induce favorable packing motifs that enhance intermolecular electronic coupling and, consequently, charge mobility.
Synthetic Pathways to 6-Methylbenzo[b]thiophene-Based Semiconductors
The incorporation of the 6-methylbenzo[b]thiophene unit into larger conjugated systems is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are powerful tools for forming carbon-carbon bonds and constructing complex organic molecules.
Key Precursors for Synthesis
The primary building block for these syntheses is a functionalized 6-methylbenzo[b]thiophene. The most common precursors are:
-
2-Bromo-6-methylbenzo[b]thiophene: Used in Suzuki and Sonogashira couplings.
-
2-(Tributylstannyl)-6-methylbenzo[b]thiophene: Employed in Stille couplings.
The synthesis of these precursors often starts from commercially available 6-methylbenzo[b]thiophene.
Caption: Synthetic workflow for 6-Methylbenzo[b]thiophene-based semiconductors.
Application Protocol: Synthesis of a 2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene Derivative via Stille Coupling
This protocol details the synthesis of a p-type organic semiconductor where a 6-bromobenzo[b]thiophene unit is coupled with a stannylated benzo[b]thieno[2,3-d]thiophene. This example demonstrates a practical application of 6-methylbenzo[b]thiophene derivatives in the synthesis of materials for OFETs.[1]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 6-Bromobenzo[b]thiophene | 16587-53-4 | Various | Starting material |
| Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | N/A | Synthesized | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | Catalyst |
| Toluene | 108-88-3 | Various | Anhydrous, degassed |
| Dichloromethane | 75-09-2 | Various | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Various | Drying agent |
| Hexane | 110-54-3 | Various | For crystallization |
Reaction Scheme
Sources
Application Note: 6-Methylbenzo[b]thiophene as a Strategic Precursor for High-Efficiency Red Phosphorescent Emitters
[1]
Part 1: Core Directive & Executive Summary[1]
This guide details the strategic application of 6-Methylbenzo[b]thiophene (CAS: 16587-47-6) in Organic Light Emitting Diode (OLED) technology.[1] While the parent benzo[b]thiophene is a ubiquitous scaffold, the 6-methyl derivative offers a critical advantage: it introduces steric bulk and asymmetry without significantly altering the triplet energy (
In OLED applications, this material is primarily utilized as a ligand precursor for cyclometalated Iridium(III) complexes—the standard for high-efficiency red phosphorescence.[1] The methyl group at the 6-position serves two specific functions:
-
Solubility Enhancement: It disrupts crystalline packing, making the final metal complex more soluble in organic solvents (toluene, chlorobenzene), which is critical for solution-processed OLEDs (P-OLEDs).[1]
-
Aggregation Suppression: It reduces triplet-triplet annihilation (TTA) and concentration quenching in the emissive layer by preventing excessive
stacking between emitter molecules.[1]
This protocol outlines the complete workflow: from the functionalization of the raw material to the synthesis of the active emitter Bis[2-(6-methylbenzo[b]thiophen-2-yl)pyridinato-N,C3']iridium(III) acetylacetonate , and its subsequent integration into a phosphorescent OLED device.[1]
Part 2: Scientific Integrity & Logic (Protocols)[1]
Section A: Material Synthesis & Characterization[1][2]
The synthesis follows a modular "Legos" approach: (1) Activation of the precursor, (2) Ligand formation via Suzuki coupling, and (3) Complexation with Iridium.[1]
Workflow Diagram (Synthesis)
Caption: Synthetic pathway from raw 6-methylbenzo[b]thiophene to the active red phosphorescent iridium emitter.
Detailed Protocol 1: Ligand Synthesis
Objective: Synthesize 2-(6-methylbenzo[b]thiophen-2-yl)pyridine (Ligand L).
-
Borylation (Activation):
-
Reagents: 6-Methylbenzo[b]thiophene (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Trimethyl borate (1.5 eq), anhydrous THF.[1]
-
Procedure: Dissolve 6-methylbenzo[b]thiophene in anhydrous THF under
atmosphere. Cool to -78°C. Add n-BuLi dropwise (lithiation occurs selectively at the C2 position due to the directing effect of the sulfur atom). Stir for 1 hour. Add trimethyl borate.[1] Warm to room temperature (RT) and hydrolyze with dilute HCl. -
Purification: Extract with ethyl acetate, dry over
, and recrystallize to obtain 6-methylbenzo[b]thiophene-2-boronic acid.[1]
-
-
Suzuki Coupling:
-
Reagents: Boronic acid intermediate (1.1 eq), 2-Bromopyridine (1.0 eq),
(0.05 eq), (2M aq), Toluene/Ethanol (3:1).[1] -
Procedure: Mix reagents in a Schlenk flask. Degas via freeze-pump-thaw (3 cycles) to remove
(critical to prevent Pd catalyst poisoning). Reflux at 90°C for 24 hours. -
Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).[1]
-
Validation:
NMR should show the disappearance of the boronic acid -OH peak and the appearance of pyridine protons.
-
Detailed Protocol 2: Complexation (The Non-Glycerol Method)
Objective: Synthesize Bis[2-(6-methylbenzo[b]thiophen-2-yl)pyridinato-N,C3']iridium(III) acetylacetonate. Note: We use the 2-ethoxyethanol method rather than the high-temp glycerol method to prevent thermal decomposition of the methyl group.
-
Dimer Formation:
-
Combine Ligand L (2.2 eq) and
(1.0 eq) in a mixture of 2-ethoxyethanol and water (3:1). -
Reflux at 110°C for 24 hours under
. -
Cool and filter the precipitate. Wash with water and methanol. This yields the yellow/orange chloride-bridged dimer:
.[1]
-
-
Chelation (acac):
-
Suspend the dimer (1.0 eq) in 2-ethoxyethanol.
-
Add acetylacetone (2.5 eq) and
(10 eq). -
Heat to 100°C for 12-16 hours.
-
Critical Step: The solution will turn deep red. Cool and filter.
-
Purification: Flash chromatography (
) followed by sublimation at under high vacuum ( Torr) is mandatory for OLED-grade purity.[1]
-
Section B: Device Fabrication & Architecture[1]
The active material is a Red Phosphorescent Emitter . It must be doped into a host matrix to function efficiently.
Device Architecture Diagram
Caption: Standard bottom-emission OLED stack utilizing the 6-methylbenzo[b]thiophene-based emitter.
Fabrication Protocol
-
Substrate Prep: Clean ITO glass (acetone, isopropanol, detergent, deionized water ultrasonication).[1] Treat with UV-Ozone for 15 mins to increase work function.[1]
-
Vacuum Deposition: Transfer to a vacuum chamber (
Torr). -
Hole Injection/Transport: Deposit HAT-CN (10 nm) followed by
-NPD (40 nm).[1] -
Emissive Layer (Co-deposition): Co-evaporate the host CBP and the dopant Ir(6-Me-btp)2(acac) .[1]
-
Electron Transport: Deposit TPBi (40 nm).
-
Cathode: Deposit LiF (1 nm) followed by Al (100 nm).
-
Encapsulation: Encapsulate in a glovebox (
ppm) using UV-curable epoxy and a glass lid.[1]
Part 3: Visualization & Data[1]
Key Material Properties
The following table contrasts the 6-methyl derivative with the unsubstituted parent complex, highlighting the "Application Scientist" insights.
| Property | Ir(btp)2(acac) (Parent) | Ir(6-Me-btp)2(acac) (Target) | Impact on OLED |
| Emission Peak ( | ~616 nm | ~620-625 nm | Slight Red-shift due to weak electron-donating methyl group.[1] |
| CIE Coordinates (x, y) | (0.65, 0.[1]34) | (0.66, 0.[1]33) | Deeper red saturation, better for NTSC color gamut.[1] |
| Solubility (Toluene) | Moderate | High | Enables inkjet printing or spin-coating processes.[1] |
| Sublimation Temp | ~260°C | ~250°C | Lower temp reduces thermal degradation during purification.[1] |
| Quantum Yield ( | ~0.2 - 0.3 | ~0.3 - 0.4 | Reduced aggregation quenching improves efficiency.[1] |
Troubleshooting & Optimization (Expertise)[1]
-
Impurity Trap: If the emission looks orange rather than deep red, check for incomplete cyclometalation (residual dimer).[1] The dimer emits at a shorter wavelength. Ensure the chelation step runs to completion.
-
Lifetime Issues: The methyl group is benzylic and susceptible to oxidation. Ensure strict exclusion of oxygen during device operation (encapsulation is critical).
-
Host Selection: While CBP is standard, using a "High T1" host like mCP is not necessary for red emitters.[1] However, using a host with better electron transport (like BAlq ) can balance charge carriers if the device efficiency is low.[1]
References
-
Synthesis of Benzo[b]thiophene Derivatives
-
Iridium Complex Synthesis Protocols
-
OLED Device Architecture & Hosts
-
Suzuki-Miyaura Coupling for Heterocycles
-
Commercial Availability & Properties (Grounding)
Sources
- 1. Bis[2-(2'-benzothienyl)pyridinato-N,C3'](acetylacetonato)iridium | 343978-79-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 4. americanelements.com [americanelements.com]
6-Methylbenzo[b]thiophene as a building block for pharmaceutical compounds
Application Note: 6-Methylbenzo[b]thiophene as a Strategic Scaffold in Pharmaceutical Chemistry
Executive Summary: The Strategic Value of 6-Methylbenzo[b]thiophene
6-Methylbenzo[b]thiophene (6-MBT, CAS: 16587-47-6) is a high-value heterocyclic building block used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Unlike the unsubstituted parent benzo[b]thiophene, the 6-methyl variant offers two distinct advantages in medicinal chemistry:
-
Metabolic Blocking: The C6 position of the benzothiophene core is a primary site for metabolic hydroxylation (Phase I metabolism). Introducing a methyl group at this position blocks this "soft spot," potentially extending the half-life (
) of the drug candidate. -
Lipophilic Tuning: The methyl group increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted programs (e.g., 5-HT receptor modulators).
This guide details the handling, functionalization, and application of 6-MBT, focusing on its use in synthesizing tubulin inhibitors, antibacterial agents, and serotonin receptor antagonists.
Chemical Profile & Handling
| Property | Data | Notes |
| CAS Number | 16587-47-6 | |
| Formula | C₉H₈S | MW: 148.22 g/mol |
| Structure | Bicyclic (Benzene + Thiophene) | Methyl group at position 6 |
| Physical State | White to off-white solid | Low melting point (approx. 40-42°C) |
| Solubility | DCM, THF, Toluene, EtOAc | Sparingly soluble in water |
| Reactivity | C2: Nucleophilic (via Lithiation) C3: Electrophilic Substitution | Critical Distinction: Lithiation occurs at C2; Halogenation occurs at C3.[1][2][3] |
Safety Protocol:
-
Odor Control: Like many sulfur heterocycles, 6-MBT has a naphthalene-like, sulfurous odor. All weighing and reactions must be performed in a functioning fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide/sulfone.
Divergent Functionalization Protocols
The utility of 6-MBT lies in its ability to be selectively functionalized at the C2 and C3 positions. The following protocols are validated for high-yield intermediate synthesis.
Protocol A: C2-Selective Lithiation & Electrophile Trapping
Target Application: Synthesis of 5-HT1A Antagonists and STING Agonists.
Mechanism: The proton at C2 is the most acidic (
Materials:
-
6-Methylbenzo[b]thiophene (1.0 equiv)
-
n-Butyllithium (1.2 equiv, 2.5 M in hexanes)
-
Electrophile (e.g., 1-Boc-4-piperidone, DMF) (1.2 equiv)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and 6-MBT.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain low temp to prevent ring opening or scrambling.
-
Lithiation: Add n-BuLi dropwise over 15 minutes. The solution may turn yellow/orange. Stir at -78°C for 45–60 minutes to ensure complete deprotonation.
-
Trapping: Dissolve the electrophile (e.g., 1-Boc-4-piperidone) in a minimal amount of anhydrous THF and add dropwise via cannula.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[4]
Expected Outcome: >85% yield of the C2-substituted product (e.g., tertiary alcohol if using a ketone).
Protocol B: C3-Selective Bromination
Target Application: Precursor for Suzuki-Miyaura Couplings (Tubulin Inhibitors).
Mechanism: The C3 position is the most electron-rich and susceptible to electrophilic aromatic substitution (EAS).
Materials:
-
6-Methylbenzo[b]thiophene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Chloroform or Acetonitrile (solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-MBT in chloroform (0.1 M) at room temperature.
-
Addition: Add NBS portion-wise over 10 minutes. Shield the flask from light to prevent radical side reactions (benzylic bromination at the methyl group).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc).[5]
-
Workup: Wash with water, then 10% Na₂S₂O₃ (to remove bromine traces), then brine.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Expected Outcome: 3-Bromo-6-methylbenzo[b]thiophene (Solid). This intermediate is stable and ready for Pd-catalyzed cross-coupling.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent reactivity of the 6-MBT scaffold, guiding the chemist on which route to select based on the desired target.
Caption: Divergent functionalization pathways for 6-Methylbenzo[b]thiophene. Route A exploits C2 acidity; Route B exploits C3 nucleophilicity.
Case Studies & Applications
Application 1: Tubulin Polymerization Inhibitors (Combretastatin A-4 Analogs)
Research has demonstrated that replacing the trimethoxyphenyl ring of Combretastatin A-4 with a 3-amino-6-methylbenzo[b]thiophene moiety significantly enhances antiproliferative activity.
-
Rationale: The 6-methyl group mimics the steric bulk of the methoxy groups in the natural product while increasing lipophilicity, potentially improving binding affinity to the colchicine site of tubulin.
-
Key Result: Analogs containing the 6-methylbenzo[b]thiophene core showed sub-micromolar IC50 values against HeLa and K562 cell lines.[6]
Application 2: 5-HT1A Receptor Antagonists
In the development of antidepressants, the 6-methylbenzo[b]thiophene scaffold is used to construct aryl-piperazine derivatives.
-
Synthesis: Via Protocol A (C2-lithiation), the scaffold is coupled to 1-Boc-4-piperidone.
-
SAR Insight: The 6-methyl group was found to be crucial for selectivity over D2 dopamine receptors, likely due to specific hydrophobic interactions within the 5-HT1A binding pocket.
References
-
Synthesis of 5-HT1A Antagonists: "Indole derivatives for the treatment of depression and anxiety." US Patent 20040006229A1. (Describes C2-lithiation of 6-methylbenzo[b]thiophene).
-
Tubulin Inhibitors: Romagnoli, R., et al. "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." Journal of Medicinal Chemistry.
-
Antibacterial Activity: Shedid, S.A.M. "Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid." Journal of Chemical and Pharmaceutical Research, 2011.
-
STING Agonists: "Benzo[b]thiophene compounds as STING agonists." WO2018067423A1.
-
General Reactivity: "Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis." Heterocyclic Chemistry, 3rd Edition.
Sources
- 1. scribd.com [scribd.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Analysis of 6-Methylbenzo[b]thiophene by HPLC and GC
Introduction
6-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] Its electron-rich aromatic structure makes it a valuable intermediate in drug discovery and a component in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[1] Given its role in high-technology and pharmaceutical applications, the stringent control of its purity is paramount. This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity assessment of 6-Methylbenzo[b]thiophene, ensuring it meets the rigorous quality standards required for its intended applications.
The analytical methods detailed herein are designed to be robust, specific, and sensitive, enabling the accurate quantification of 6-Methylbenzo[b]thiophene and the separation of potential process-related impurities and degradation products. The development of these methods is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Physicochemical Properties of 6-Methylbenzo[b]thiophene
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective chromatographic methods.
| Property | Value | Source |
| Molecular Formula | C₉H₈S | [1][7] |
| Molecular Weight | 148.23 g/mol | [1] |
| Melting Point | 42.0-42.5°C | [1] |
| Boiling Point | 243°C | [1] |
| LogP (Octanol/Water) | 3.21 | [8] |
The moderate polarity and LogP value, along with its thermal stability, indicate that 6-Methylbenzo[b]thiophene is well-suited for analysis by both reversed-phase HPLC and GC.
Potential Impurities: A Rationale for Method Specificity
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][4] For 6-Methylbenzo[b]thiophene, potential impurities can originate from the synthesis process or degradation. Synthetic routes, such as the Hinsberg synthesis or electrophilic cyclization, may lead to impurities including:[9][10]
-
Isomeric Impurities: Positional isomers like 4-, 5-, and 7-Methylbenzo[b]thiophene.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions, such as polysubstituted or oxidized species. For instance, electrophilic substitution can occur at various positions on the benzothiophene ring.[11]
-
Degradation Products: Arising from exposure to light, heat, or oxidative conditions.
The chromatographic methods presented below are designed to provide sufficient resolution to separate the main component from these potential impurities.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful technique for the purity analysis of moderately polar to nonpolar compounds like 6-Methylbenzo[b]thiophene. The method described here utilizes a C18 stationary phase, which provides excellent hydrophobic selectivity for aromatic compounds.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong retention of aromatic compounds through hydrophobic interactions. The high surface area and carbon load of modern C18 columns ensure good peak shape and resolution.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of a wide range of potential impurities with varying polarities. Acetonitrile is selected for its low UV cutoff and viscosity, which allows for efficient chromatography. A small amount of acid, like formic acid, can be added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[12]
-
Detector: A UV detector is selected due to the presence of the chromophoric benzothiophene ring system. The detection wavelength is set at the UV maximum of the analyte to ensure high sensitivity.
HPLC Protocol: Step-by-Step
-
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-17 min: 90% B; 17-18 min: 90-60% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 6-Methylbenzo[b]thiophene reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time and peak area of 6-Methylbenzo[b]thiophene.
-
Inject the sample solution.
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of 6-Methylbenzo[b]thiophene peak / Total area of all peaks) x 100
-
HPLC Method Validation Framework
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines.[2][3][4] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The peak for 6-Methylbenzo[b]thiophene should be well-resolved from any impurities and the diluent peak. |
| Linearity | A minimum of 5 concentration levels should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.[13] |
| Accuracy | Recovery should be within 98.0% to 102.0%.[13] |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0%.[4][13] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.[13] |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of 6-Methylbenzo[b]thiophene.
Part 2: Gas Chromatography (GC) Method
GC is an excellent orthogonal technique to HPLC for purity analysis, especially for volatile and thermally stable compounds like 6-Methylbenzo[b]thiophene. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).
Causality Behind Experimental Choices
-
Stationary Phase: A mid-polarity column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., WAX), is chosen.[14] This provides a different selectivity mechanism compared to the C18 HPLC column, focusing on interactions like hydrogen bonding and dipole-dipole forces, which is effective for separating aromatic isomers.
-
Injector and Detector: A split/splitless injector is used in split mode to prevent column overloading with the high concentration of the main component. The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for purity analysis by area percent.
-
Temperature Program: A temperature gradient is employed to ensure sharp peaks for the main component and adequate separation of both more volatile and less volatile impurities.
GC Protocol: Step-by-Step
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | SH-WAX, 30 m x 0.32 mm I.D., 1.0 µm film thickness (or equivalent PEG column)[14] |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 2.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold: 5 min |
| Detector | FID |
| Detector Temperature | 280°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
-
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL of 6-Methylbenzo[b]thiophene in a suitable solvent such as acetone or dichloromethane.
-
-
Analysis and Data Interpretation:
-
Inject the sample solution into the GC system.
-
Identify the peak corresponding to 6-Methylbenzo[b]thiophene based on its retention time.
-
Calculate the purity using the area normalization method as described for the HPLC analysis.
-
GC Method Validation Framework
Similar to the HPLC method, the GC method must be validated to ensure its suitability for the intended purpose.[13][15][16]
| Parameter | Acceptance Criteria |
| Specificity | The 6-Methylbenzo[b]thiophene peak should be free from co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.[13] |
| Accuracy | Recovery of spiked impurities should be within an acceptable range (e.g., 90-110%). |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for the main peak area.[13] |
| LOD & LOQ | Determined for key potential impurities. |
| Robustness | The method should be resilient to small variations in parameters like oven ramp rate and carrier gas flow rate. |
GC Workflow Diagram
Caption: Workflow for GC purity analysis of 6-Methylbenzo[b]thiophene.
Conclusion
The HPLC and GC methods presented in this application note provide robust and reliable approaches for determining the purity of 6-Methylbenzo[b]thiophene. The HPLC method is ideal for separating a wide range of impurities with varying polarities, while the GC method offers an excellent orthogonal technique, particularly for volatile impurities and isomers. The implementation of these methods, supported by a rigorous validation framework, will ensure that the quality of 6-Methylbenzo[b]thiophene meets the high standards required for its use in pharmaceutical and materials science applications.
References
-
ResearchGate. (2025). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Methylbenzo[b]thiophene. Available at: [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Available at: [Link]
-
Amerigo Scientific. (n.d.). 6-Methylbenzo[b]thiophene. Available at: [Link]
-
PubMed. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Available at: [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
SIELC Technologies. (2018). Benzo(b)thiophene-6-ol. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
PubMed Central. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. Available at: [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Available at: [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene, 6-methyl- (CAS 16587-47-6). Available at: [Link]
-
ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. Available at: [Link]
-
Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Available at: [Link]
-
Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Available at: [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. Available at: [Link]
-
ESSLAB. (n.d.). 6-Methylbenzothiophene. Available at: [Link]
-
PubChem. (n.d.). 5-Methylbenzo(b)thiophene. Available at: [Link]
-
PubMed Central. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
Sources
- 1. 6-Methylbenzo[b]thiophene [myskinrecipes.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. chemscene.com [chemscene.com]
- 8. Benzo[b]thiophene, 6-methyl- (CAS 16587-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzo(b)thiophene-6-ol | SIELC Technologies [sielc.com]
- 13. environics.com [environics.com]
- 14. shimadzu.com [shimadzu.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. impactfactor.org [impactfactor.org]
Application Note: 6-Methylbenzo[b]thiophene Derivatives as Kinase Inhibitors
Rational Design, Chemical Synthesis, and Validated Screening Protocols
Abstract
The benzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to indole and naphthalene. Its derivatives have demonstrated potent inhibitory activity against a spectrum of kinases, including VEGFR-2, p38 MAPK, MK2, and DYRK1A. This guide focuses on the 6-methylbenzo[b]thiophene subclass, where the C6-methyl substitution is strategically employed to occupy hydrophobic sub-pockets (e.g., the gatekeeper region or solvent-exposed front) within the ATP-binding site, enhancing both potency and metabolic stability. This application note provides a comprehensive workflow for the rational design, chemical synthesis, and biological validation of these derivatives using luminescent ADP-detection assays.
Rational Design & Structure-Activity Relationship (SAR)
The efficacy of 6-methylbenzo[b]thiophene relies on its ability to mimic the adenine ring of ATP while exploiting specific hydrophobic interactions that adenine cannot.
-
Scaffold Binding Mode: The sulfur atom in the benzo[b]thiophene ring often influences the electron density of the system, affecting
- stacking interactions with the phenylalanine gatekeeper residue found in many kinases. -
The C6-Methyl Advantage:
-
Hydrophobic Filling: In many kinase binding pockets (Type I inhibitors), the C6 position of the benzothiophene core aligns with the hydrophobic "back pocket" or the solvent channel. A methyl group here (
lipophilicity value) can displace distinct water molecules, providing an entropic gain in binding energy. -
Metabolic Blockade: The C6 position is a potential site for cytochrome P450-mediated hydroxylation. Methylation blocks this "soft spot," potentially improving the pharmacokinetic half-life (
).
-
Diagram 1: Kinase Binding Logic
Conceptual visualization of the 6-methylbenzo[b]thiophene scaffold interacting with the ATP-binding pocket.
Figure 1: Pharmacophore mapping of the 6-methylbenzo[b]thiophene scaffold within the kinase domain.
Chemical Synthesis Workflow
While historical methods utilized Friedel-Crafts cyclization, modern drug discovery demands methods amenable to library synthesis. We recommend the Electrophilic Sulfur-Mediated Cyclization of alkynylthioanisoles or the Microwave-Assisted One-Pot Synthesis for high throughput.
Protocol: Electrophilic Cyclization Route
This route is preferred for generating the 6-methyl core with high regiocontrol.
-
Starting Material: 4-methyl-2-(alkynyl)thioanisole.
-
Reagents: Iodine (
) or Dimethyl(thiodimethyl)sulfonium tetrafluoroborate. -
Conditions: DCM, Room Temperature, 1-4 hours.
-
Mechanism: The alkyne attacks the electrophilic sulfur species, followed by demethylation/cyclization to form the benzothiophene core.
Diagram 2: Synthetic Pathway
Flowchart of the chemical synthesis for the 6-methyl derivative.
Figure 2: Two-step synthesis of functionalized 6-methylbenzo[b]thiophenes via Sonogashira coupling and electrophilic cyclization.
Biological Evaluation: Kinase Screening Protocol
To validate the inhibitory potential, we utilize the ADP-Glo™ Kinase Assay (Promega). This is a homogeneous, luminescent assay that measures ADP formation, a universal product of kinase activity.[1][2] It is less prone to interference from fluorescent compounds (a common issue with heterocycles like benzothiophenes) compared to FRET-based assays.
Materials Required
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Specific peptide/protein substrate (e.g., Poly(Glu, Tyr) for VEGFR).
-
Reagents: Ultra-Pure ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Plate: 384-well solid white low-volume plate (Corning #4513).
Step-by-Step Protocol
Step 1: Compound Preparation [3][4][5]
-
Dissolve 6-methylbenzo[b]thiophene derivatives in 100% DMSO to 10 mM.
-
Perform serial dilutions (1:3) in DMSO.
-
Transfer 50 nL of compound to the 384-well plate (Final DMSO concentration < 1%).
Step 2: Kinase Reaction (10 µL Volume)
-
Add 2.5 µL of Kinase (2X concentration) to the wells.
-
Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.
-
Add 2.5 µL of Substrate/ATP Mix (2X concentration) to initiate the reaction.
-
Note: ATP concentration should be at
apparent for the specific kinase to ensure competitive inhibition kinetics.
-
-
Incubate at RT for 60 minutes (or time linearity limit).
Step 3: ADP Detection
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent.[6]
-
Incubate for 40 minutes at RT.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at RT.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Diagram 3: Assay Workflow
Visualizing the ADP-Glo protocol steps.
Figure 3: ADP-Glo™ Kinase Assay workflow for high-throughput screening.
Data Analysis & Troubleshooting
Data Normalization
Calculate the Percent Inhibition for each well:
-
RLU_max: Enzyme + Substrate + DMSO (No inhibitor).
-
RLU_min: No Enzyme (Background).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (RLU_min) | Incomplete ATP depletion | Ensure ADP-Glo Reagent is < 6 months old; Extend incubation to 60 min. |
| Low Signal (RLU_max) | Enzyme degradation | Keep kinase on ice; Avoid freeze-thaw cycles; Check ATP concentration. |
| Compound Precipitation | Low solubility of benzothiophene | Reduce final compound concentration; Ensure DMSO < 1%; Check visual solubility. |
| False Positives | Luciferase Inhibition | Perform a "Counter-Screen" adding compound after the kinase reaction but before detection to check for luciferase quenching. |
References
-
Benzothiophene Inhibitors of MK2 (SAR & Binding): Anderson, D. R., et al. (2009).[7] Benzothiophene inhibitors of MK2.[7][9][10] Part 1: structure-activity relationships, assessments of selectivity and cellular potency.[7][10] Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of Benzo[b]thiophenes (Electrophilic Cyclization): Larock, R. C., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry (via PMC).
-
ADP-Glo™ Kinase Assay Technical Manual: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
Benzothiophene Scaffold in DYRK1A Inhibition: Azevedo, H., et al. (2022).[11] Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for electrophilic substitution on 6-Methylbenzo[b]thiophene
Application Note: High-Fidelity Electrophilic Substitution of 6-Methylbenzo[b]thiophene
Part 1: Strategic Overview & Mechanistic Logic
The functionalization of 6-Methylbenzo[b]thiophene (6-MBT) is a critical workflow in the synthesis of selective estrogen receptor modulators (SERMs) and lipoxygenase inhibitors (e.g., Zileuton analogs). Unlike the parent benzo[b]thiophene, the presence of the methyl group at the C6 position introduces a weak electron-donating effect on the benzenoid ring. However, for Electrophilic Aromatic Substitution (EAS), the thiophene ring remains the kinetic driver .
Regioselectivity: The C3 Dominance
In 6-MBT, the sulfur atom exerts a strong +M (mesomeric) effect, directing incoming electrophiles to the C3 position .
-
C3 Attack (Preferred): The carbocation intermediate (Wheland complex) is stabilized by resonance with the sulfur lone pair without disrupting the aromaticity of the benzene ring.
-
C2 Attack (Minor/Kinetic Trap): Attack at C2 disrupts the conjugation more significantly and is generally less favorable for EAS, though C2 is the primary site for lithiation (deprotonation) due to the inductive effect of sulfur.
-
Benzene Ring Attack: Despite the 6-methyl activation, the benzene ring is significantly less nucleophilic than the thiophene moiety. Substitution on the benzene ring typically requires forcing conditions or deactivation of the thiophene ring.
Application Note: For drug discovery, maintaining high C3 regioselectivity (>95:5) is paramount to avoid difficult chromatographic separations of C2/C3 isomers.
Figure 1: Reaction pathway demonstrating the kinetic preference for C3 substitution due to sulfur-mediated stabilization.
Part 2: Experimental Protocols
Protocol A: Regioselective C3-Bromination
Objective: Synthesis of 3-bromo-6-methylbenzo[b]thiophene.
Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine (
Reagents:
-
6-Methylbenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Quench: Sodium Thiosulfate (10% aq)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-MBT (10 mmol) in ACN (50 mL).
-
Note: ACN is preferred over DMF for easier workup, but DMF solubilizes NBS faster.
-
-
Cooling: Cool the solution to 0°C using an ice/water bath. Shield the flask from direct light (aluminum foil) to inhibit radical side reactions at the methyl group.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Critical: Do not dump NBS all at once; the exotherm can reduce regioselectivity.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Pour the reaction mixture into 50 mL of ice water containing 10% sodium thiosulfate (to neutralize excess bromine).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Usually, the crude solid is sufficient (>95% purity). If necessary, recrystallize from Hexane/Ethanol.
Protocol B: Friedel-Crafts C3-Acylation
Objective: Synthesis of 3-acetyl-6-methylbenzo[b]thiophene.
Rationale: This reaction requires a Lewis Acid catalyst (
Reagents:
-
6-Methylbenzo[b]thiophene (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (
) (1.5 eq, anhydrous) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
Figure 2: Step-by-step workflow for the Friedel-Crafts acylation, emphasizing temperature control during the acylium ion formation.
-
Setup: Flame-dry a 3-neck flask. Maintain an inert atmosphere (
or Ar). -
Activation: Suspend
(15 mmol) in anhydrous DCM (40 mL) and cool to 0°C. -
Acylium Generation: Add Acetyl Chloride (12 mmol) dropwise. Stir for 15 mins. The suspension will clarify slightly as the acylium complex forms.
-
Substrate Addition: Dissolve 6-MBT (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, keeping the internal temperature < 5°C.
-
Why? Rapid addition causes localized heating, leading to di-acylation or polymerization.
-
-
Completion: Remove ice bath, warm to RT, and stir for 3 hours.
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice (100g) and conc. HCl (10 mL).
-
Safety: This hydrolysis releases HCl gas. Perform in a fume hood. The HCl prevents the formation of aluminum emulsions.
-
-
Workup: Separate the organic layer.[3][4][5] Wash with water, then sat.
(to remove acid traces), then brine. Dry ( ) and concentrate.
Part 3: Analytical Validation & Troubleshooting
Data Presentation: Expected NMR Shifts
Upon substitution at C3, the characteristic C3-H signal disappears. The C2-H signal typically shifts downfield due to the electron-withdrawing nature of the new group (Br or Acetyl).
| Position | Proton | Starting Material ( | 3-Bromo Product ( | 3-Acetyl Product ( |
| C2 | s, 1H | 7.30 - 7.40 | 7.50 - 7.60 | 8.30 - 8.40 (Deshielded by C=O) |
| C3 | d/s, 1H | 7.30 - 7.45 | Absent | Absent |
| C6-Me | s, 3H | 2.45 | 2.48 | 2.50 |
| C7 | s, 1H | 7.60 - 7.70 | 7.65 | 7.75 |
Troubleshooting Guide
-
Issue: Formation of 2,3-disubstituted product.
-
Cause: Excess reagent or high temperature.
-
Fix: Strict stoichiometry (1.05 eq). Maintain 0°C during addition. For bromination, switch to NBS/DMF at -10°C.
-
-
Issue: Benzylic Bromination (on the Methyl group).
-
Cause: Radical mechanism initiated by light.[6]
-
Fix: Wrap flask in foil. Use polar solvents (ACN/DMF) which favor ionic mechanisms over radical ones.
-
-
Issue: Polymerization/Tar during Acylation.
-
Cause:
is too harsh or reaction ran too long. -
Fix: Use milder Lewis acids (
or ) if tarring occurs, though conversion will be slower. Ensure strictly anhydrous conditions.
-
References
-
Regioselectivity of Benzo[b]thiophene
-
Friedel-Crafts Acylation Protocols
- Title: Friedel-Crafts Acylation: Experimental Procedures and Mechanisms.
- Source: Organic Syntheses / University of Michigan Guides.
-
URL:[Link]
- Bromination Methodologies: Title: TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Source: Tokyo Chemical Industry (TCI).
-
General Reactivity of Benzothiophenes
Sources
- 1. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. iris.unito.it [iris.unito.it]
- 3. websites.umich.edu [websites.umich.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes & Protocols: 6-Methylbenzo[b]thiophene as a Versatile Scaffold for Fluorescent Probe Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Benzo[b]thiophene Core
In the landscape of fluorescent probe development, the selection of a core scaffold is a critical decision that dictates the ultimate photophysical properties, stability, and biological applicability of the probe. The benzo[b]thiophene moiety has emerged as a privileged structure in this field. Its rigid, planar, and electron-rich bicyclic system provides an excellent foundation for constructing fluorophores with high quantum yields and environmental sensitivity. The inherent properties of the sulfur-containing heterocycle can be fine-tuned through substitution, allowing for the rational design of probes with tailored absorption and emission profiles.
This guide focuses on a particularly valuable derivative: 6-Methylbenzo[b]thiophene . The methyl group at the 6-position is not merely a passive substituent; it subtly alters the electronic landscape of the aromatic system and, more importantly, provides a strategic anchor for further synthetic transformations. By leveraging this position, researchers can introduce a variety of functional groups to build sophisticated probes for sensing, imaging, and diagnostics.
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 6-methylbenzo[b]thiophene in the synthesis of novel fluorescent probes. We will move beyond simple procedural lists to explain the causality behind synthetic choices, offering field-proven insights into reaction mechanisms and protocol optimization.
Part 1: Core Synthetic Strategy: From Starting Material to Versatile Intermediate
The cornerstone of a successful probe synthesis campaign is the efficient conversion of the starting material into a versatile, reactive intermediate. For 6-methylbenzo[b]thiophene, a highly effective strategy involves creating a boronic acid derivative. This intermediate is exceptionally stable and serves as a universal coupling partner in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This approach allows for the modular assembly of complex fluorescent probes.
The overall workflow is a two-step process designed for efficiency and high yield:
-
Electrophilic Bromination: Introduction of a bromine atom onto the benzo[b]thiophene core. This creates a reactive "handle" necessary for the subsequent borylation step. The 2-position is typically the most reactive site for electrophilic substitution on the benzo[b]thiophene ring system.
-
Miyaura Borylation: Conversion of the bromo-derivative into a stable boronic acid pinacol ester. This intermediate is now primed for coupling with a wide array of partners.
Part 2: Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes explanations for the choice of reagents and conditions to ensure reproducibility and facilitate troubleshooting.
Protocol 1: Synthesis of 2-Bromo-6-methylbenzo[b]thiophene
Rationale: This protocol achieves selective monobromination at the electron-rich 2-position. N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine, minimizing over-reaction and side products. Acetonitrile is chosen as the solvent for its ability to dissolve both the substrate and NBS, facilitating a homogenous reaction. The reaction is performed in the dark to prevent radical side reactions that can be initiated by light.
Materials:
-
6-Methylbenzo[b]thiophene (1.0 eq)[2]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
In an oven-dried, round-bottom flask wrapped in aluminum foil, dissolve 6-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile.
-
Stir the solution at 0 °C (ice bath) under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. A slight color change may be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product spot should appear at a higher Rf than the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Dilute the residue with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with 100% hexanes, to afford 2-Bromo-6-methylbenzo[b]thiophene as a white or pale-yellow solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of 6-Methylbenzo[b]thiophen-2-ylboronic acid pinacol ester
Rationale: This Miyaura borylation reaction is a robust and high-yielding method for converting aryl halides to boronic esters.[3] A palladium catalyst, specifically [Pd(dppf)Cl₂], is highly effective for this transformation due to the bulky, electron-rich dppf ligand which promotes the catalytic cycle. Potassium acetate (KOAc) is used as a mild base, which is crucial for the transmetalation step without causing degradation of the substrate or product. Dioxane is an excellent solvent for this reaction, as it is aprotic and has a sufficiently high boiling point.
Materials:
-
2-Bromo-6-methylbenzo[b]thiophene (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-6-methylbenzo[b]thiophene (1.0 eq), B₂pin₂ (1.1 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting bromide.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the desired boronic ester as a white crystalline solid.
-
Validation: Confirm the product structure via ¹H NMR (characteristic singlet around 1.3 ppm for the pinacol methyl groups) and HRMS.
Protocol 3: Suzuki-Miyaura Coupling for Final Probe Assembly
Rationale: This protocol details the palladium-catalyzed cross-coupling of the benzo[b]thiophene boronic ester with an aryl halide partner (Ar-X), which could be a fluorophore or a recognition moiety.[1] The choice of catalyst and base is critical. Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates. A base, such as sodium carbonate, is required to activate the boronic ester for transmetalation to the palladium center. The biphasic solvent system (toluene/water) helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
Materials:
-
6-Methylbenzo[b]thiophen-2-ylboronic acid pinacol ester (1.0 eq)
-
Aryl or Heteroaryl Halide (Ar-X, e.g., 4-bromobenzaldehyde) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
Procedure:
-
In a Schlenk flask, combine the 6-methylbenzo[b]thiophene boronic ester (1.0 eq), the aryl halide partner (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene, followed by the 2M Na₂CO₃ solution. The mixture will be biphasic.
-
Heat the reaction to 90-100 °C and stir vigorously to ensure adequate mixing between the phases.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and separate the layers. Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final fluorescent probe.
-
Validation: Fully characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and photophysical measurements (UV-Vis and Fluorescence Spectroscopy).
Part 3: Application - Designing a Probe for Hypoxia
Benzo[b]thiophene derivatives can be incorporated into probes for detecting cellular hypoxia. A common strategy involves coupling the benzo[b]thiophene fluorophore to a nitroaromatic group, which acts as a fluorescence quencher.[4] Under hypoxic conditions, cellular reductases reduce the nitro group to an amino group. This transformation disrupts the quenching mechanism, leading to a "turn-on" fluorescence response.
Sensing Mechanism: The probe's fluorescence is initially "off" due to photoinduced electron transfer (PET) from the excited benzo[b]thiophene donor to the electron-deficient nitroaromatic acceptor. Upon enzymatic reduction of the nitro group to an electron-donating amino group, the PET process is inhibited, restoring the fluorescence of the benzo[b]thiophene core.
Photophysical Properties
The photophysical properties of benzo[b]thiophene-based probes are highly dependent on the nature of the coupled aromatic system. By creating donor-acceptor structures, large Stokes shifts and emission in the visible region can be achieved.
| Property | Expected Range | Rationale & Significance |
| Max Absorption (λabs) | 350 - 450 nm | Determined by the extent of the π-conjugated system. Longer wavelengths minimize cellular autofluorescence. |
| Max Emission (λem) | 450 - 600 nm | Tunable by modifying the electron-donating/withdrawing strength of substituents. |
| Stokes Shift | 50 - 150 nm | A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies signal detection by reducing spectral overlap.[4] |
| Quantum Yield (Φ) | 0.1 - 0.8 | Represents the efficiency of fluorescence. The rigid benzo[b]thiophene core helps to minimize non-radiative decay pathways, leading to higher quantum yields. |
Conclusion
6-Methylbenzo[b]thiophene is a powerful and versatile starting material for the synthesis of advanced fluorescent probes. Its robust chemical nature and the strategic position of the methyl group allow for the straightforward implementation of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a reliable foundation for researchers to construct novel probes for a multitude of applications in chemical biology and medical diagnostics. By understanding the rationale behind each synthetic step, scientists can adapt and innovate, pushing the boundaries of fluorescent sensor technology.
References
-
The Royal Society of Chemistry. Synthesis of fluorescent probes. Available at: [Link]
-
Wang, B. et al. (2007). Synthesis and evaluation of dual wavelength fluorescent benzo[b]thiophene boronic acid derivatives for sugar sensing. Chemical Biology & Drug Design. Available at: [Link]
-
de Moliner, F. et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal. Available at: [Link]
-
Kavitha, T. et al. (2024). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. ACS Omega. Available at: [Link]
-
Kavitha, T. et al. (2024). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. National Center for Biotechnology Information. Available at: [Link]
-
Cravotto, G. et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts. Available at: [Link]
-
Kavitha, T. et al. (2024). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. ResearchGate. Available at: [Link]
-
da Silva, J. L. et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]
-
Hylse, O. et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and evaluation of dual wavelength fluorescent benzo[b]thiophene boronic acid derivatives for sugar sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 6-Methylbenzo[b]thiophene in Advanced Liquid Crystalline Materials: A Guide for Researchers
Introduction: The Unexplored Potential of the 6-Methylbenzo[b]thiophene Core
In the relentless pursuit of novel liquid crystalline (LC) materials with enhanced performance characteristics, the molecular architecture of the mesogenic core is of paramount importance. While numerous heterocyclic systems have been investigated, the benzo[b]thiophene scaffold has emerged as a promising candidate due to its inherent rigidity, polarizability, and propensity for π-π stacking interactions, which are conducive to the formation of stable mesophases.[1] This application note delves into a specific, yet underexplored, derivative: 6-methylbenzo[b]thiophene. The introduction of a methyl group at the 6-position of the benzo[b]thiophene core is a subtle but strategic modification that can significantly influence the resulting material's mesomorphic behavior, solubility, and ultimately, its suitability for advanced applications.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of liquid crystalline materials incorporating the 6-methylbenzo[b]thiophene moiety. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
Molecular Design Strategy: The Significance of the 6-Methyl Substituent
The design of a calamitic (rod-shaped) liquid crystal molecule typically involves three key components: a rigid core, flexible terminal chains, and often, a linking group.[2] The 6-methylbenzo[b]thiophene unit serves as the central rigid core. The strategic placement of the methyl group at the 6-position is hypothesized to impart several desirable attributes:
-
Enhanced Aspect Ratio: The methyl group can subtly increase the width of the core, potentially influencing the packing of the molecules in the mesophase and favoring the formation of specific LC phases.
-
Modulation of Intermolecular Interactions: The electron-donating nature of the methyl group can alter the electronic properties of the aromatic system, thereby influencing dipole moments and π-π stacking interactions between adjacent molecules.
-
Improved Solubility: The presence of the alkyl substituent can enhance the solubility of the final compound in organic solvents, which is a crucial factor for purification and processing.[3]
-
Fine-tuning of Mesophase Stability: The steric hindrance introduced by the methyl group can disrupt excessive crystallization tendencies, potentially widening the temperature range of the liquid crystalline phase.
The following diagram illustrates the general molecular design strategy for a calamitic liquid crystal incorporating a 6-methylbenzo[b]thiophene core.
Figure 1: General molecular structure of a calamitic liquid crystal featuring a 6-methylbenzo[b]thiophene core.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of liquid crystals based on the 6-methylbenzo[b]thiophene core can be achieved through a multi-step process. The following protocol is a representative example, grounded in established synthetic methodologies for benzo[b]thiophene derivatives and liquid crystal synthesis.[4][5]
Protocol 1: Synthesis of a Representative 6-Methylbenzo[b]thiophene-Based Liquid Crystal
This protocol outlines the synthesis of a hypothetical target molecule: 4'-((6-methylbenzo[b]thiophen-2-yl)ethynyl)biphenyl-4-carbonitrile .
Step 1: Synthesis of 2-Bromo-6-methylbenzo[b]thiophene
-
Starting Material: 6-Methylbenzo[b]thiophene.[6]
-
Procedure:
-
Dissolve 6-methylbenzo[b]thiophene (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-methylbenzo[b]thiophene.
-
Step 2: Sonogashira Coupling with 4-Ethynyl-4'-hydroxybiphenyl
-
Reactants: 2-Bromo-6-methylbenzo[b]thiophene and 4-ethynyl-4'-hydroxybiphenyl.
-
Procedure:
-
To a solution of 2-bromo-6-methylbenzo[b]thiophene (1 eq.) and 4-ethynyl-4'-hydroxybiphenyl (1.2 eq.) in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 80 °C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, filter through a pad of Celite, and wash with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 4'-((6-methylbenzo[b]thiophen-2-yl)ethynyl)biphenyl-4-ol.
-
Step 3: Cyanation of the Terminal Hydroxyl Group
-
Reactant: 4'-((6-methylbenzo[b]thiophen-2-yl)ethynyl)biphenyl-4-ol.
-
Procedure:
-
This step can be achieved through various methods, such as a Sandmeyer reaction on a corresponding amine, or by nucleophilic substitution of a suitable leaving group. For this example, we will assume a multi-step conversion via the amine.
-
Convert the hydroxyl group to an amino group through established methods (e.g., via a sulfonate ester followed by reaction with an azide and reduction).
-
Perform a Sandmeyer reaction on the resulting amine using NaNO₂/HCl followed by CuCN to introduce the cyano group.
-
Purify the final product, 4'-((6-methylbenzo[b]thiophen-2-yl)ethynyl)biphenyl-4-carbonitrile, by recrystallization.[5]
-
Characterization of Liquid Crystalline Properties: Essential Techniques and Protocols
The successful synthesis of the target compound must be followed by a thorough characterization of its liquid crystalline properties. The primary techniques employed for this purpose are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[7]
Protocol 2: Characterization of Mesomorphic Behavior
1. Polarized Optical Microscopy (POM)
-
Purpose: To visually identify the presence of liquid crystalline phases and determine their textures.
-
Procedure:
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage coupled to the polarizing microscope.
-
Observe the sample through crossed polarizers while heating and cooling.
-
An isotropic liquid will appear dark, while birefringent liquid crystalline phases will exhibit characteristic textures (e.g., schlieren, focal conic).
-
Record the temperatures at which phase transitions occur.
-
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To quantitatively determine the phase transition temperatures and associated enthalpy changes.[7]
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the transition to the isotropic liquid phase).
-
Cool the sample at the same rate.
-
The phase transitions will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change.
-
3. X-ray Diffraction (XRD)
-
Purpose: To determine the molecular arrangement and structural parameters within the liquid crystalline phases.
-
Procedure:
-
Introduce the sample into a capillary tube and place it in a temperature-controlled sample holder in the XRD instrument.
-
Acquire diffraction patterns at various temperatures corresponding to the identified mesophases.
-
The positions and characteristics of the diffraction peaks provide information about the type of mesophase (e.g., nematic, smectic A, smectic C) and structural parameters such as layer spacing.
-
Data Presentation and Interpretation
The data obtained from the characterization techniques should be summarized in a clear and concise manner.
Table 1: Hypothetical Phase Transition Data for 4'-((6-methylbenzo[b]thiophen-2-yl)ethynyl)biphenyl-4-carbonitrile
| Transition | Temperature (°C) on Heating | Enthalpy (kJ/mol) | Temperature (°C) on Cooling |
| Crystal to Nematic (Cr-N) | 125.3 | 28.5 | 98.7 |
| Nematic to Isotropic (N-I) | 210.8 | 1.2 | 209.5 |
Note: This data is hypothetical and for illustrative purposes only.
The presence of a nematic phase over a broad temperature range, as suggested in the hypothetical data, would indicate the successful design of a liquid crystalline material. The relatively low enthalpy of the N-I transition is characteristic of liquid crystals.
Logical Workflow for Material Development
The development of novel liquid crystalline materials based on the 6-methylbenzo[b]thiophene core should follow a systematic and iterative process.
Figure 2: Iterative workflow for the development of 6-methylbenzo[b]thiophene-based liquid crystals.
Potential Applications and Future Directions
Liquid crystalline materials based on the 6-methylbenzo[b]thiophene core hold promise for a variety of applications, particularly in the field of optoelectronics.
-
Liquid Crystal Displays (LCDs): The favorable electronic properties of the benzothiophene moiety suggest that these materials could be suitable for use in advanced display technologies, potentially offering high contrast ratios and fast switching times.
-
Organic Semiconductors: Thiophene-based materials are known for their semiconducting properties. The liquid crystalline nature of these compounds could facilitate the formation of highly ordered thin films, which is beneficial for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Sensors: The sensitivity of liquid crystal phases to external stimuli (e.g., temperature, electric fields, chemical analytes) could be exploited in the development of novel sensor technologies.[3]
Future research in this area should focus on the synthesis of a homologous series of 6-methylbenzo[b]thiophene-based liquid crystals with varying terminal chain lengths and linking groups to establish clear structure-property relationships. Furthermore, the investigation of their electro-optical properties will be crucial for assessing their potential in specific device applications.
Conclusion
The incorporation of the 6-methylbenzo[b]thiophene core into the design of liquid crystalline materials represents a promising, yet largely unexplored, avenue for the development of novel materials with tailored properties. The strategic placement of the methyl group offers a subtle yet powerful tool for fine-tuning the mesomorphic behavior and physical characteristics of these compounds. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to embark on the synthesis and characterization of this exciting new class of liquid crystals. Through a systematic and iterative approach to molecular design and characterization, the full potential of 6-methylbenzo[b]thiophene-based liquid crystalline materials can be realized, paving the way for their application in next-generation technologies.
References
-
Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. PubMed. Available at: [Link]
- Kim, J., Ahn, J., et al. (2023). Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. Organic Electronics.
-
Variants for the synthesis of liquid crystal benzo[b]thiophene derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available at: [Link]
-
Crystal structure of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene and of an orthorhombic polymorph of 7-phenylanthra[2,3-b]benzo[d]thiophene. National Institutes of Health. Available at: [Link]
-
Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. Knowledge UChicago. Available at: [Link]
-
Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative. ResearchGate. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]
-
5-Methylbenzo(b)thiophene. PubChem. Available at: [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Available at: [Link]
-
Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). JETIR. Available at: [Link]
-
Thiophene-Pyrrole Fused Benzothiadiazole Guest-Host Dyes for Electrically Switchable Liquid Crystal Windows. ResearchGate. Available at: [Link]
-
Voltage-expandable liquid crystal surface. ResearchGate. Available at: [Link]
-
Luminescent assemblies of pyrene-containing bent-core mesogens: liquid crystals, π-gels and nanotubes. Universidad de Zaragoza. Available at: [Link]
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. Available at: [Link]
- Thiophene-based liquid crystals (Thio-LCs) often exhibit favorable optical properties... Crystal Growth & Design.
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Rev. Adv. Mater. Sci.. Available at: [Link]
- characterization techniques for liquid crystal materials and its application in optoelectronics devices.
-
Synthesis and mesomorphic evaluation of new calamitic liquid crystals containing benzothiazole core. Chinese Chemical Letters. Available at: [Link]
Sources
- 1. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-Methylbenzo[b]thiophene Purification
Topic: Purification techniques for crude 6-Methylbenzo[b]thiophene CAS: 16587-47-6 Support Tier: Level 3 (Process Chemistry & R&D)[1]
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for 6-Methylbenzo[b]thiophene . This guide assumes you have synthesized the crude material (likely via the cyclization of
This compound is a low-melting solid (
Module 1: The "Black Crude" Protocol (Initial Isolation)
User Query: "My reaction mixture is a black, viscous tar. Direct extraction isn't working, and I'm losing yield to the emulsion. How do I process this?"
Technical Insight:
If you used Polyphosphoric Acid (PPA) or Lewis acids (e.g.,
Troubleshooting Protocol:
-
Quenching Strategy: Do not pour water into the reaction.[1] Pour the reaction mixture slowly onto crushed ice/water with vigorous mechanical stirring. This precipitates the tars as a granular solid rather than a sticky gum.[1]
-
Steam Distillation (Recommended):
-
Before attempting solvent extraction, perform a steam distillation on the crude quench mixture.
-
6-Methylbenzo[b]thiophene is steam volatile; the heavy polymeric tars are not.[1]
-
Result: You will collect a milky distillate containing your product and water, leaving the black sludge behind.
-
-
Vacuum Distillation (Alternative):
Module 2: The Isomer Challenge (4-Me vs. 6-Me)
User Query: "I have a persistent impurity (5-15%) at RRT 0.98 in HPLC. Recrystallization isn't removing it."
Technical Insight: This is the critical failure point in this synthesis. When using m-toluenethiol as a starting material, cyclization occurs at both the ortho and para positions relative to the methyl group.[1]
-
Target: 6-Methylbenzo[b]thiophene (Cyclization para to methyl).
-
Impurity: 4-Methylbenzo[b]thiophene (Cyclization ortho to methyl).[1]
These isomers have nearly identical boiling points, rendering distillation ineffective for separation.[1]
Decision Matrix: Isomer Removal
Caption: Workflow for selecting the correct purification method based on isomeric impurity load.
Protocol: Chromatographic Separation (Small Scale)
The 4-isomer is slightly less polar and elutes first, but the
-
Stationary Phase: High-surface area Silica Gel (
mesh).[1] -
Eluent: 100% n-Hexane or n-Pentane. Do not use Ethyl Acetate.[1]
-
Loading: Low loading ratio (
compound:silica).[1] -
Flow: Slow flow rate to maximize plate count.
-
Fractionation: Collect small fractions. The front edge of the peak will be enriched with the 4-methyl isomer; the tail will be pure 6-methyl.[1]
Module 3: Crystallization of Low-Melting Solids
User Query: "The product oils out when I try to recrystallize it. It won't solidify."[1]
Technical Insight:
With a melting point of
Troubleshooting Protocol: The "Cold-Crash" Technique
| Parameter | Recommendation | Reason |
| Solvent System | Methanol (MeOH) or Pentane | High solubility at warm temps, very low at |
| Concentration | Near Saturation at 30°C | Do not boil! Boiling ( |
| Cooling Profile | Slow ramp to | Rapid cooling traps oil.[1] Deep freeze forces the lattice to form.[1] |
| Seeding | Mandatory | You must save a seed crystal from a previous batch or a crude solidified scraping.[1] |
Step-by-Step Procedure:
-
Dissolve the crude oil in the minimum amount of Methanol at
.[1] -
Add water dropwise until a faint turbidity persists, then add 1 drop of MeOH to clear it.[1]
-
Add a seed crystal.[1]
-
Place the flask in a fridge (
) for 4 hours. Do not disturb. -
Transfer to a freezer (
) overnight. -
Filter rapidly using a chilled funnel .[1] If the funnel is warm, the crystals will melt during filtration.
Module 4: Final Polish (Color & Odor)[1]
User Query: "My product is chemically pure but has a yellow tint and a strong sulfur smell."
Technical Insight:
-
Color: Caused by trace sulfoxides or conjugated oligomers (ppm levels).[1]
-
Smell: Caused by trace thiophenols or low-molecular-weight sulfides.[1]
The "Silica Plug" Solution: Recrystallization is poor at removing color from this compound.[1]
-
Dissolve the crystalline solid in n-Pentane (
).[1] -
Prepare a short pad of silica gel (
height) in a sintered glass funnel. -
Apply vacuum and pour the solution through the pad.[1]
-
Wash with 2 bed volumes of pentane.[1]
-
The yellow impurities will stick to the top of the silica (high affinity).[1]
-
Evaporate the clear filtrate at low temperature (
) to avoid melting the product.
References & Validated Sources
-
Physical Properties & Isomer Data:
-
Synthesis & Cyclization Mechanisms:
-
Purification of Benzothiophene Derivatives:
-
Separation of Thiophene Isomers:
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. 16587-47-6 CAS MSDS (6-METHYLBENZOTHIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzo(b)thiophene, 4-methyl- | C9H8S | CID 84345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 8. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzo[b]thiophene desulfurization by Gordonia rubropertinctus strain T08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly selective removal of thiophene from benzene by cucurbit[6]uril in both mixed vapors and solutions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Chemical Landscape: A Guide to the Stability of 6-Methylbenzo[b]thiophene
For Immediate Release to the Scientific Community
Welcome to the comprehensive technical support center for 6-Methylbenzo[b]thiophene. As a cornerstone scaffold in numerous pharmaceutical and material science applications, a thorough understanding of its stability under various chemical environments is paramount for successful experimental design and robust product development. This guide, curated by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 6-methylbenzo[b]thiophene under acidic and basic conditions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate potential degradation, ensuring the integrity of your research and development endeavors.
Section 1: Stability Under Acidic Conditions
The benzothiophene core, while aromatic and generally stable, possesses reactivity that can be exploited or become a liability under acidic conditions. The primary site of interaction is the lone pair of electrons on the sulfur atom, which can be protonated by an acid. This initial protonation can trigger a cascade of reactions, leading to potential degradation of the 6-methylbenzo[b]thiophene molecule.
Frequently Asked Questions (FAQs) - Acidic Stability
Q1: My reaction in a strong acidic medium is showing unexpected byproducts. Could 6-Methylbenzo[b]thiophene be degrading?
A1: Yes, it is highly probable. Like many sulfur-containing heterocycles, 6-methylbenzo[b]thiophene is susceptible to degradation in acidic environments. The primary point of instability is the thiophene ring.[1] The sulfur atom's lone pair of electrons can be protonated by an acid, leading to subsequent reactions like ring-opening or electrophilic attack on the electron-rich aromatic system.[1] The presence of the electron-donating methyl group at the 6-position can further activate the ring towards electrophilic substitution.[1]
Q2: What are the likely degradation pathways for 6-Methylbenzo[b]thiophene in a strong acid?
A2: While specific degradation products depend on the exact conditions (acid concentration, temperature, and presence of other nucleophiles), two primary degradation pathways are of concern:
-
Ring-Opening: Initial protonation of the sulfur atom forms a sulfonium ion. This positively charged intermediate can make the benzothiophene ring susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, potentially leading to the cleavage of the thiophene ring.[1]
-
Polymerization/Oligomerization: Strong acids can catalyze the polymerization of thiophenes. For instance, thiophene itself can form a trimer when treated with hot phosphoric acid.[2] While the fused benzene ring in benzothiophene provides some stabilization, under harsh acidic conditions, acid-catalyzed self-condensation or oligomerization of 6-methylbenzo[b]thiophene could occur, leading to complex reaction mixtures and loss of the desired product.
Q3: I am observing a color change in my acidic reaction mixture containing 6-Methylbenzo[b]thiophene over time. What could this indicate?
A3: A progressive color change, often to a darker hue, can be an indicator of degradation and the formation of polymeric or oligomeric byproducts. These extended conjugated systems often absorb light in the visible region, resulting in colored solutions. Careful monitoring of your reaction by techniques like TLC or LC-MS is crucial to correlate the color change with the appearance of new, undesired species.
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product and formation of multiple unidentified peaks in LC-MS. | Acid-catalyzed degradation of the 6-methylbenzo[b]thiophene starting material or product. | Reduce acid concentration: Use the minimum catalytic amount of acid required. Lower reaction temperature: Perform the reaction at a lower temperature to minimize degradation. Decrease reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. Consider a milder acid: If possible, substitute strong mineral acids with weaker organic acids or Lewis acids. |
| Formation of a dark, tarry substance in the reaction mixture. | Significant polymerization/oligomerization of the benzothiophene ring. | Drastically reduce acid concentration and temperature. Use a protic solvent with a lower dielectric constant to disfavor the formation of charged intermediates that can initiate polymerization. Consider alternative synthetic routes that avoid strongly acidic conditions. |
| Inconsistent reaction outcomes. | Sensitivity of the degradation pathway to minor variations in reaction conditions. | Strictly control reaction parameters: Ensure consistent temperature, acid concentration, and reaction time across all experiments. Purify starting materials: Ensure the 6-methylbenzo[b]thiophene and other reagents are free of impurities that could catalyze or participate in side reactions. |
Experimental Protocol: Monitoring Acidic Degradation
A forced degradation study can be conducted to assess the stability of 6-methylbenzo[b]thiophene under specific acidic conditions.
Objective: To determine the extent of degradation of 6-methylbenzo[b]thiophene in an acidic solution over time.
Materials:
-
6-Methylbenzo[b]thiophene
-
Methanol (HPLC grade)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M for neutralization)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 6-methylbenzo[b]thiophene in methanol (e.g., 1 mg/mL).
-
In a clean vial, mix a known volume of the stock solution with the acidic solution (e.g., 1 mL of stock solution with 9 mL of 0.1 M HCl).
-
Incubate the vial at a controlled temperature (e.g., 50-60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of the basic solution (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and monitor the peak area of 6-methylbenzo[b]thiophene and the appearance of any new peaks.
-
Calculate the percentage of degradation over time.
Visualization of Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways of 6-Methylbenzo[b]thiophene under acidic conditions.
Section 2: Stability Under Basic Conditions
The benzothiophene ring system is generally considered more stable under basic conditions compared to acidic conditions. The sulfur atom is not susceptible to nucleophilic attack by common bases. However, strong bases, especially at elevated temperatures, can promote certain reactions that may lead to degradation or undesired side products.
Frequently Asked Questions (FAQs) - Basic Stability
Q1: Is 6-Methylbenzo[b]thiophene generally stable to common laboratory bases like NaOH or K2CO3?
A1: Yes, for many synthetic applications, 6-methylbenzo[b]thiophene is relatively stable in the presence of common inorganic bases at room temperature or moderately elevated temperatures. However, prolonged exposure to strong bases at high temperatures can lead to degradation. Forced degradation studies on pharmaceuticals containing a benzothiophene core, such as Raloxifene, have shown degradation under basic hydrolysis conditions.[3]
Q2: What are the potential degradation pathways for 6-Methylbenzo[b]thiophene under strong basic conditions?
A2: Under forcing basic conditions (e.g., strong base, high temperature, polar aprotic solvent), two main degradation routes should be considered:
-
Deprotonation and Ring-Opening: Very strong bases, such as organolithium reagents or sodium amide, can deprotonate the thiophene ring, particularly at the 2-position. In strongly polar media, this can lead to ring-opening to form enynethiolates.[4] While less likely with common hydroxides, this pathway highlights the potential for ring instability under extreme basicity.
-
Reactions involving the Methyl Group: While the methyl group is generally unreactive, very strong bases could potentially abstract a proton from the methyl group, forming a carbanion. This could lead to subsequent reactions if electrophiles are present. However, this is a less common degradation pathway for the core structure itself.
Q3: I am performing a reaction with a strong base and observing a loss of my 6-Methylbenzo[b]thiophene starting material, but no clear degradation products. What could be happening?
A3: It is possible that the deprotonated species is soluble in the basic aqueous phase during workup, leading to apparent loss of material. Alternatively, the degradation products might be volatile or not easily detectable by your analytical method. It is also worth considering that some reactions of thiophenes with strong bases can lead to complex mixtures that are difficult to characterize.
Troubleshooting Guide: Basic Conditions
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of starting material over extended reaction times at high temperatures. | Base-catalyzed degradation, potentially slow ring-opening or other rearrangements. | Use the mildest base and lowest temperature that effectively promotes the desired reaction. Minimize reaction time. Consider a different solvent: The polarity of the solvent can influence the rate and pathway of base-mediated reactions.[4] |
| Formation of colored impurities during a reaction with a strong base. | Formation of anionic species or subsequent air oxidation of degradation intermediates. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Carefully quench the reaction with a non-protic acid source at low temperature if the product is base-sensitive. |
| Difficulty in isolating the product after basic workup. | The product or deprotonated starting material may be soluble in the aqueous basic layer. | Carefully neutralize the aqueous layer and re-extract with an organic solvent. Analyze both the organic and aqueous layers by a suitable method (e.g., LC-MS) to track the mass balance. |
Experimental Protocol: Monitoring Basic Degradation
A forced degradation study similar to the one for acidic conditions can be performed using a basic solution.
Objective: To evaluate the stability of 6-methylbenzo[b]thiophene in a basic solution over time.
Materials:
-
6-Methylbenzo[b]thiophene
-
Methanol (HPLC grade)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrochloric acid (e.g., 0.1 M for neutralization)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 6-methylbenzo[b]thiophene in methanol (e.g., 1 mg/mL).
-
In a clean vial, mix a known volume of the stock solution with the basic solution (e.g., 1 mL of stock solution with 9 mL of 0.1 M NaOH).
-
Incubate the vial at a controlled temperature (e.g., 50-60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of the acidic solution (e.g., 0.1 M HCl).
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining 6-methylbenzo[b]thiophene and detect any degradation products.
Visualization of Potential Base-Catalyzed Degradation
Caption: Potential ring-opening of 6-Methylbenzo[b]thiophene under strongly basic conditions.
Section 3: Comparative Stability and Substituent Effects
The stability of the benzothiophene ring is influenced by the presence and nature of substituents. The methyl group at the 6-position of 6-methylbenzo[b]thiophene is an electron-donating group.
-
Under Acidic Conditions: The electron-donating methyl group increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. This could potentially increase the rate of acid-catalyzed polymerization or substitution reactions compared to unsubstituted benzothiophene.
-
Under Basic Conditions: The electronic effect of the 6-methyl group on the stability of the thiophene ring towards nucleophilic attack or base-mediated ring-opening is likely to be less pronounced compared to its effect under acidic conditions.
Forced degradation studies on the drug Raloxifene, which has a more complex substituted benzothiophene core, provide valuable insights. In one study, Raloxifene hydrochloride showed the following degradation after 24 hours:
-
Acidic (0.1 M HCl): 3.35%
-
Basic (0.1 M NaOH): 7.92%
-
Oxidative (3% H2O2, 30 min): 11.27%[3]
These results suggest a greater lability under basic and oxidative conditions for this particular substituted benzothiophene. While not directly transferable to 6-methylbenzo[b]thiophene, this data underscores the importance of considering the specific reaction conditions and the full molecular structure when assessing stability.
Concluding Remarks
The stability of 6-methylbenzo[b]thiophene is a critical parameter that requires careful consideration during its use in research and development. While generally stable, it is susceptible to degradation under both strong acidic and basic conditions, with distinct potential degradation pathways. By understanding these potential issues and implementing the troubleshooting strategies outlined in this guide, researchers can minimize unwanted side reactions, improve reaction yields, and ensure the quality and integrity of their work. We encourage you to use this guide as a starting point for your experimental design and to perform appropriate stability studies for your specific application.
References
- Forced Degradation – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2022. [Link]
- Ghosh, K. et al. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Accounts of Chemical Research, 2020. [Link]
- Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Study.com. [Link]
- MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. ResearchGate. [Link]
- Alvarez, F. J. & Slade, R. T. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor. Pharmaceutical Research, 1992. [Link]
- Gandini, A. et al. Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene and Some of Its Homologues. Macromolecules, 1995. [Link]
- Procter, D. J. et al. Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 2017. [Link]
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed, 2007. [Link]
- Forced Degradation Study in Pharmaceuticals. YouTube, 2018. [Link]
- Oligomerization of Light Olefins Catalyzed by Brønsted-Acidic Metal-Organic Framework-808. ResearchGate. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Brandsma, L. & Verkruijsse, H. D. Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 1977. [Link]
- Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
- Benzothiophene. Wikipedia. [Link]
- Physico-chemical properties, analytical determinations and stability of sertaconazole nitrate. PubMed. [Link]
- Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. [Link]
- Stability-Indicating RP-TLC/Densitometry Determination of Raloxifene Hydrochloride in Bulk Material and in Tablets. ResearchGate. [Link]
- Reactivity ofBenzothieno[3,2-b]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. [Link]
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central, 2024. [Link]
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]
- Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC. Journal of Chemical and Pharmaceutical Research, 2011. [Link]
- A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. ResearchGate. [Link]
- An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PubMed Central, 2022. [Link]
- A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. [Link]
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Organic Chemistry, 2014. [Link]
- Formulation development of sustained-release hydrophilic matrix tablets of zileuton. PubMed. [Link]
- Oligomerization of Light Olefins Catalyzed by Brønsted-Acidic Metal-Organic Framework-808. PubMed, 2019. [Link]
- Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. International Journal of Research and Review. [Link]
- Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. SpringerLink, 2012. [Link]
- Sertaconazole: Updated review of a topical antifungal agent. ResearchGate. [Link]
- Stability study of Raloxifene tablets. SciELO - Infomed. [Link]
- Thiophene. Wikipedia. [Link]
- Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. ResearchGate. [Link]
- New Path to Benzothiophenes. ChemistryViews, 2020. [Link]
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions)
- Validated stability-indicating liquid chromatographic method for the determination of Raloxifene (Anti-osteoporoticagent) in tablets. ResearchGate. [Link]
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health, 2025. [Link]
- Formulation and Characterization of Sertaconazole Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis. PubMed Central. [Link]
- Oligomerization of Ethylene to Produce Linear α-Olefins Using Heterogeneous Catalyst Prepared by Immobilization of α-Diiminenickel(II) Complex into Fluorotetrasilicic Mica Interlayer. MDPI, 2019. [Link]
Sources
- 1. Reaction pathways and free energy profiles for cholinesterase-catalyzed hydrolysis of 6-monoacetylmorphine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ijrrjournal.com [ijrrjournal.com]
- 4. semanticscholar.org [semanticscholar.org]
Flow chemistry applications for the synthesis of 6-Methylbenzo[b]thiophene
Executive Summary & Technical Rationale
The synthesis of 6-Methylbenzo[b]thiophene (6-MBT) presents specific challenges in batch processing, primarily involving the handling of noxious aryl thiols and the management of highly exothermic acid-mediated cyclodehydrations.
Transitioning this chemistry to a continuous flow platform addresses three critical parameters:
-
Odor Containment: Closed-system handling of m-thiocresol (3-methylbenzenethiol) eliminates the need for aggressive scrubbers required in open-batch reactors.
-
Thermal Safety: The cyclization of arylthio-ketones/acetals using strong acids (e.g., Polyphosphoric acid or Eaton’s Reagent) is exothermic. Flow microreactors provide superior surface-area-to-volume ratios, preventing thermal runaways.
-
Selectivity Control: The 3-methyl substituent on the starting thiol can lead to a mixture of 4-methyl and 6-methyl isomers. Precise residence time (
) and temperature control in flow significantly improve the regioselectivity profile compared to batch reflux.
Chemical Pathway & Mechanism[1][2][3][4][5]
The preferred flow route utilizes the acid-mediated cyclodehydration of an arylthioacetone precursor.
Reaction Scheme:
-
Precursor Formation (S-Alkylation): m-Thiocresol + Chloroacetone
1-((3-methylphenyl)thio)propan-2-one. -
Cyclization (Flow Step): Intramolecular electrophilic aromatic substitution followed by dehydration.
Mechanism Visualization
Figure 1: Reaction pathway highlighting the critical acid-catalyzed cyclization step performed in flow.
Experimental Protocol: Continuous Flow Cyclization
Materials & Reagents[1][2][3][4][6][7][8][9][10][11][12][13]
-
Feed A: 1-((3-methylphenyl)thio)propan-2-one (0.5 M in Dichloromethane or Toluene).
-
Feed B: Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid). Note: Preferred over PPA due to lower viscosity. -
Quench: Water/Ice bath or saturated
stream.
System Configuration
-
Pumps: Dual chemical resistant syringe pumps (e.g., Hastelloy or Ceramic wetted parts).
-
Reactor: PFA Coil (10 mL volume) or Glass Microreactor Chip.
-
Temperature: 70°C – 95°C.
-
Back Pressure Regulator (BPR): 40–75 psi (to prevent solvent boiling).
Step-by-Step Procedure
-
System Priming: Flush the entire system with anhydrous Dichloromethane (DCM) to remove moisture. Critical: Eaton's reagent hydrolyzes violently with water.
-
Reagent Loading:
-
Load Pump A with the Arylthioacetone substrate.
-
Load Pump B with Eaton’s Reagent. Troubleshooting Tip: If Eaton's is too viscous, dilute slightly with MsOH, but ensure
concentration remains active.
-
-
Flow Initiation:
-
Set flow ratio 1:1 (volumetric) or optimized to 1:1.5 equivalents of acid.
-
Target Residence Time (
): 10 minutes. -
Combined Flow Rate: 1.0 mL/min (assuming 10 mL reactor).
-
-
Steady State: Allow 2 reactor volumes to pass before collection.
-
Quenching: Direct the reactor output into a stirred vessel containing ice-cold water.
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Flow Schematic
Figure 2: Schematic of the continuous flow rig for acid-mediated cyclization.
Performance Data: Batch vs. Flow
The following data summarizes typical improvements observed when transitioning 6-MBT synthesis to flow.
| Metric | Batch Process (Reflux) | Continuous Flow (Optimized) | Advantage |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 30x Faster |
| Yield | 65 – 72% | 85 – 92% | Cleaner profile |
| Regioselectivity | 4:1 (6-Me : 4-Me) | 10:1 (6-Me : 4-Me) | Temp Control |
| Safety | High risk (Exotherm) | Negligible risk | Heat Transfer |
Technical Support & Troubleshooting (FAQ)
Category 1: Clogging & Pressure Issues
Q: My system pressure spikes immediately after mixing the substrate and Eaton's reagent. What is happening?
-
Diagnosis: This is likely "tarring" or polymerization at the mixing point due to the high concentration of acid and localized exotherm.
-
Solution:
-
Increase Flow Velocity: Higher superficial velocity improves mixing efficiency and prevents local hot spots.
-
Dilution: Dilute the Eaton’s reagent with additional Methanesulfonic acid (MsOH) to reduce viscosity.
-
Sonication: If using a chip reactor, immerse the mixer in an ultrasonic bath to prevent fouling.
-
Q: Can I use Polyphosphoric Acid (PPA) instead of Eaton's Reagent?
-
Technical Advice: Avoid PPA in standard flow tubing. PPA is extremely viscous at room temperature and requires heated lines (>60°C) just to pump. Eaton’s reagent (
in MsOH) covers the same mechanistic pathway but is liquid at room temperature, making it the superior choice for flow chemistry [1].
Category 2: Chemistry & Selectivity
Q: I am seeing significant amounts of the 4-methyl isomer. How do I favor the 6-methyl product?
-
Mechanism: The cyclization of 3-methylphenyl derivatives can occur at the ortho (leading to 4-Me) or para (leading to 6-Me) position relative to the methyl group. The 6-Me position is sterically favored but electronically competitive.
-
Solution:
-
Lower Temperature: Reduce reactor temperature to 70°C. Higher temperatures often degrade selectivity (thermodynamic vs. kinetic control).
-
Residence Time: Shorten
. Prolonged exposure to acid can lead to isomerization or degradation.
-
Category 3: Hardware Compatibility
Q: The acid corroded my stainless steel fittings. What should I use?
-
Standard: Standard 316SS is not compatible with hot Methanesulfonic acid/P2O5 for extended periods.
-
Requirement: Use Hastelloy C-276 for all wetted metal parts (mixers, BPRs). For tubing, PFA or PTFE is mandatory.
References
-
Eaton's Reagent in Synthesis: Thimmaiah, S., et al. "Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones."[1] European Journal of Chemistry, vol. 3, no.[1] 3, 2012.
-
General Benzothiophene Flow Synthesis: "Continuous Flow Synthesis of Benzothiophenes." Organic Chemistry Portal.
-
Mechanism of Cyclization: Zhang, X., et al. "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes."[2] Synlett, 2013.[2]
-
Flow Chemistry Benefits: "Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs."[3] Marine Drugs, NIH.
Sources
- 1. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 2. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 6-Methylbenzo[b]thiophene with other isomers
Executive Summary: The Isomer Effect
In the architecture of fused thiophenes, the placement of a methyl group is not merely a structural triviality—it is a determinant of electronic density, crystal packing, and metabolic fate. While 2-methylbenzo[b]thiophene is the thermodynamic standard often used in organic field-effect transistors (OFETs) due to its linear conjugation extension, 6-methylbenzo[b]thiophene (6-MBT) presents a unique profile.
6-MBT is characterized by asymmetric electron donation into the benzene ring rather than the thiophene ring. This shift alters the dipole moment and electrophilic susceptibility, making it a critical scaffold in drug discovery (specifically as a bioisostere in leukotriene inhibitors like Zileuton) and a solubility-enhancing core in optoelectronics.
This guide provides a rigorous comparison of 6-MBT against its 2-, 3-, and 5-isomers, supported by experimental protocols and mechanistic insights.
Comparative Profiling: Physical & Electronic Properties[3]
The following data aggregates experimental values and calculated electronic trends. Note the distinct melting point depression of the 6-isomer compared to the 2-isomer, indicating weaker intermolecular
Table 1: Physicochemical Landscape of Methylbenzo[b]thiophenes[2]
| Property | 6-Methylbenzo[b]thiophene | 2-Methylbenzo[b]thiophene | 5-Methylbenzo[b]thiophene | 3-Methylbenzo[b]thiophene |
| CAS Registry | 16587-47-6 | 1195-14-8 | 14315-11-8 | 1455-18-1 |
| Melting Point | 42.0 – 42.5 °C | 48 – 53 °C | 32 – 36 °C | Liquid (Oil) |
| Appearance | White to off-white solid | Beige solid | Off-white solid | Colorless Oil |
| Density | 1.146 g/cm³ | 1.146 g/cm³ | 1.11 g/cm³ | 1.14 g/cm³ |
| HOMO Level | ~ -6.0 eV (Inductive donation) | ~ -5.9 eV (Conjugative) | ~ -6.0 eV | ~ -5.95 eV |
| Dipole Orientation | Directed toward C6 (Benzene) | Longitudinal (Thiophene) | Directed toward C5 | Perpendicular |
| Metabolic Liability | High (Benzylic oxidation) | Moderate (S-oxidation) | High | Moderate |
Key Insight: The 2-methyl isomer has the highest melting point due to efficient "herringbone" crystal packing, which maximizes orbital overlap. The 6-methyl substituent disrupts this packing, lowering the melting point and increasing solubility in polar aprotic solvents (DMSO, DMF), which is advantageous for solution-processed organic electronics.
Synthetic Accessibility & Protocol
Challenge: Direct electrophilic substitution (e.g., Friedel-Crafts) on benzo[b]thiophene typically yields the 3-isomer. Accessing the 6-position requires de novo ring construction or directed lithiation strategies.
Recommended Route: Electrophilic Cyclization of Alkynyl Thioanisoles. This method is self-validating because it relies on the specific starting material structure to dictate regiochemistry, eliminating the need for difficult isomer separations.
Protocol: Synthesis of 6-Methylbenzo[b]thiophene
Objective: Regioselective synthesis avoiding 3-methyl contamination.
Reagents:
-
Precursor: 4-Methyl-2-(methylthio)phenylacetylene (1.0 equiv)
-
Reagent: Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. NaHCO₃
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under N₂, dissolve the sulfonium salt in anhydrous DCM (0.1 M concentration).
-
Addition: Add the alkyne precursor dropwise at 0°C. The electron-rich alkyne attacks the electrophilic sulfur.
-
Cyclization: Warm to Room Temperature (25°C) and stir for 4 hours. The intermediate undergoes intramolecular nucleophilic attack by the aromatic ring at the ipso carbon.
-
Demethylation: The resulting sulfonium intermediate is unstable; add NaI (1.5 equiv) and reflux for 1 hour to facilitate demethylation/aromatization.
-
Validation (TLC/GC-MS): Check for disappearance of the alkyne peak (2100 cm⁻¹ IR stretch). Product should appear at
(Hexanes). -
Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (100% Hexanes).
Visualization: Synthetic Pathway
The following diagram illustrates the regioselective logic of this pathway.
Caption: Regioselective cyclization mechanism ensuring methyl placement at C6 via specific precursor design.
Performance in Applications
A. Medicinal Chemistry: Metabolic Stability & Zileuton
In drug design, the benzo[b]thiophene core is a bioisostere for indole. However, the position of the methyl group dictates metabolic toxicity.
-
Mechanism: The sulfur atom is prone to S-oxidation by Cytochrome P450s.
-
6-MBT Specifics: Unlike the 2-isomer, where the methyl group sterically hinders the sulfur, the 6-methyl group is distal. This leaves the sulfur exposed to oxidation and activates the benzylic position (C6-Me) for hydroxylation.
-
Case Study (Zileuton): Zileuton (5-lipoxygenase inhibitor) contains a benzo[b]thiophene moiety.[1][2][3][4][5][6] Impurities involving 6-position substitution showed altered half-lives and potential for reactive metabolite formation (quinone-methide like intermediates) compared to the safer 2-substituted analogs.
B. Optoelectronics: Charge Carrier Mobility
In Organic Field-Effect Transistors (OFETs), packing is power.
-
2-Methyl Isomer: Favors a "herringbone" packing motif.
-
6-Methyl Isomer (6-MBT):
-
Reason: The substituent at the 6-position creates steric bulk perpendicular to the long axis, disrupting the tight
overlap required for efficient hole hopping. -
Advantage:[3][8] Higher solubility allows it to be used as a liquid crystal additive or in blend films where complete crystallization is not desired (e.g., flexible electronics).
Visualization: Reactivity & Performance Logic
Caption: Divergent performance outcomes of 6-MBT in biological vs. electronic environments.
References
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. National Institutes of Health (NIH) / PMC. (2022).[1][8][12] [Link]
-
Intrinsic Charge-Mobility in Benzothieno[3,2-b][1]benzothiophene (BTBT) Organic Semiconductors. Royal Society of Chemistry (RSC). [Link]
-
Irreversible Alkylation of Human Serum Albumin by Zileuton Metabolite. PubMed. [Link]
-
Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes. Organic Chemistry Portal. [Link]
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. benzothiophene, 95-15-8 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
In Silico vs. Experimental Data: 6-Methylbenzo[b]thiophene Characterization Guide
The following technical guide provides an objective comparison of in silico predictions versus experimental benchmarks for 6-Methylbenzo[b]thiophene (CAS 16587-47-6).
Executive Summary
6-Methylbenzo[b]thiophene serves as a critical scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and sulfur-based organic semiconductors.[1] While in silico models accurately predict its lipophilicity (LogP) and general spectral features, they often fail to account for the regioisomeric challenges inherent in its synthesis—specifically the difficulty in separating the 6-methyl isomer from the 4-methyl byproduct.[1]
This guide contrasts the idealized computational data with the empirical reality of laboratory isolation, providing validated protocols to bridge the gap.
| Feature | In Silico Prediction | Experimental Reality | Accuracy Verdict |
| Melting Point | 48–53 °C (Broad Model) | 42.0–42.5 °C (Purified) | Low (Overestimated) |
| Boiling Point | 243 °C (760 mmHg) | 110–115 °C (13 Torr) | High (Consistent) |
| LogP | 3.21 (Consensus) | ~3.3 (HPLC Est.)[1] | High |
| Regioselectivity | 100% 6-Isomer assumed | 3:1 (6-Me : 4-Me) Mixture | N/A (Process Dependent) |
Physicochemical Properties: The Data Gap
The following table synthesizes data from computational databases (e.g., NIST, Cheméo) against verified experimental certificates of analysis (CoA).
| Property | Experimental Data (Validated) | In Silico Prediction (Method) | Deviation Analysis |
| Physical State | White to beige crystalline solid | Solid | Accurate |
| Melting Point | 42.0 – 42.5 °C | 50.5 °C (Joback Method) | Models often ignore crystal packing defects, leading to higher predicted MPs.[1] |
| Density | 1.146 g/cm³ (Predicted) | 1.15 g/cm³ (DFT-B3LYP) | High agreement; density is structurally robust.[1] |
| LogP (Lipophilicity) | N/A (est.[1][2] 3.3 via HPLC) | 3.21 (XLogP3) | Crucial for drug design; computational models are reliable here.[1] |
| Solubility | Soluble in MeOH, DMSO, Chloroform | -3.51 LogS (Water) | Consistent with experimental hydrophobicity. |
Expert Insight: The experimental melting point (42°C) is significantly lower than many in silico libraries suggest.[1] This depression is often due to trace amounts of the 4-methyl isomer , which disrupts the crystal lattice. A sharp MP of 42.0–42.5 °C is the primary indicator of isomeric purity.
Spectral Analysis: NMR & Structural Validation[1][3]
A common pitfall in in silico reliance is the inability to distinguish between the 4-methyl and 6-methyl isomers, which have identical masses.
Experimental 1H NMR Baseline (CDCl₃, 300 MHz)
-
Methyl Group:
2.48 ppm (s, 3H).[1] -
Aromatic Region:
7.20 – 7.80 ppm (m, 5H).[1]-
Differentiation Key: The H-7 proton (ortho to the methyl group) in the 6-methyl isomer typically appears as a singlet or narrow doublet due to weak meta-coupling, whereas the 4-methyl isomer shows distinct splitting patterns due to its proximity to the sulfur ring fusion.[1]
-
In Silico Prediction (GIAO-DFT Method)[1]
-
Prediction: Methyl peak at 2.45 ppm; Aromatic centroid at 7.4 ppm.[1]
-
Limitation: DFT calculations in vacuum often underestimate solvent effects (CDCl₃), causing a systematic shift error of ~0.1–0.2 ppm.
Experimental Protocol: Synthesis & Purification
Trustworthiness Principle: A self-validating workflow to ensure the isolation of the 6-isomer.[1]
Workflow Diagram
The following diagram illustrates the critical divergence point where in silico assumptions fail (the mixture formation) and where experimental intervention is required.
Figure 1: Synthesis and purification workflow highlighting the critical separation of regioisomers.
Detailed Protocol
Objective: Synthesis and isolation of 6-methylbenzo[b]thiophene from m-toluenethiol.
-
Cyclization Precursor Formation:
-
React m-toluenethiol with bromoacetaldehyde diethyl acetal in the presence of K₂CO₃ (acetone, reflux, 4h).
-
Why: This installs the two-carbon handle necessary for ring closure.[1]
-
-
Acid-Mediated Cyclization:
-
Treat the intermediate with Polyphosphoric Acid (PPA) at 100°C for 2 hours.
-
Mechanistic Note: The cyclization occurs ortho to the sulfur. Since m-toluenethiol has two ortho positions (one hindered by methyl, one open), a mixture of 6-methyl (major) and 4-methyl (minor) isomers is formed.[1]
-
-
Purification (The Critical Step):
-
Distillation: Collect the fraction boiling at 110–115°C (13 Torr). This removes polymeric side products but does not separate the isomers.
-
Recrystallization: Dissolve the distillate in hot hexane. Cool slowly to -20°C. The 6-methyl isomer crystallizes more readily as beige flakes.[1]
-
-
Validation Check:
Conclusion: When to Trust Which Method?
-
Trust In Silico (LogP, Density): When screening large libraries for ADME properties or solubility. The calculated LogP of 3.21 is sufficiently accurate for early-stage drug discovery.[1]
-
Trust Experimental (MP, NMR, Purity): When synthesizing the compound as a building block. The presence of the 4-methyl isomer is a "silent killer" in SAR studies, as it is chemically distinct but physically similar. Only experimental validation (MP > 42°C) confirms the correct isomer.
References
-
ChemicalBook. 6-Methylbenzothiophene Product Properties and Safety. Retrieved from [1]
-
NIST Chemistry WebBook. Benzo[b]thiophene, 6-methyl- Thermochemical Data. Standard Reference Database 69. Retrieved from [1]
-
Cheméo. 6-Methylbenzo[b]thiophene Physical Properties and Predictions. Retrieved from [1]
-
LookChem. 2-Methylbenzo[b]thiophene and Isomer Comparison Data. Retrieved from [1]
-
TargetMol. 6-Methylbenzo[b]thiophene Biochemical Applications. Retrieved from [1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL | MDPI [mdpi.com]
- 3. Benzo[b]thiophene [webbook.nist.gov]
- 4. 16587-47-6 CAS MSDS (6-METHYLBENZOTHIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Reproducibility of published synthesis methods for 6-Methylbenzo[b]thiophene
Topic: Reproducibility of Published Synthesis Methods for 6-Methylbenzo[b]thiophene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioselectivity Trap
The synthesis of 6-Methylbenzo[b]thiophene (CAS: 16587-47-6) presents a classic dilemma in heterocyclic chemistry: the trade-off between raw material cost and regiochemical fidelity. While the benzothiophene scaffold is ubiquitous in medicinal chemistry (e.g., Raloxifene, Zileuton), the specific placement of a methyl group at the C6 position is frequently plagued by isomer contamination.
This guide objectively compares the two dominant synthetic paradigms:
-
The Classical Acid-Mediated Cyclization: A low-cost route prone to forming inseparable 4-methyl/6-methyl mixtures.
-
The Modern Sulfide Annulation: A precision, transition-metal-free approach that guarantees regiochemical purity through pre-functionalized precursors.
Recommendation: For discovery-phase synthesis (<10g) where purity is paramount, Method B (Sulfide Annulation) is the superior protocol. For process-scale (>1kg) where chromatography is prohibitive, Method A is viable only if validated fractional crystallization protocols are strictly followed.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Classical Cyclization | Method B: Sulfide Annulation (Recommended) |
| Primary Mechanism | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution / Cyclization |
| Key Reagents | Polyphosphoric Acid (PPA), Chlorobenzene | Sodium Sulfide ( |
| Starting Material | 1-Bromo-2-ethynyl-4-methylbenzene | |
| Regioselectivity | Poor to Moderate (Mixture of 4-Me and 6-Me) | Excellent (>99% 6-Me isomer) |
| Yield | 40–60% (after difficult purification) | 75–88% |
| Scalability | High (Industrial standard) | Moderate (Precursor availability limited) |
| Atom Economy | High | Moderate |
| Reproducibility Risk | High (Sensitive to temperature/concentration) | Low (Defined by starting material) |
Deep Dive: The Isomer Problem
The core reproducibility failure in published literature stems from the cyclization of 3-methylbenzenethiol derivatives.
-
The Mechanism: In the presence of Polyphosphoric Acid (PPA), the sulfide intermediate undergoes cyclization.
-
The Conflict: The cyclization can occur at two ortho positions relative to the sulfur:
-
Path A (Sterically favored): Cyclization at the para position relative to the methyl group yields 6-methylbenzo[b]thiophene .
-
Path B (Sterically hindered): Cyclization at the ortho position relative to the methyl group yields 4-methylbenzo[b]thiophene .
-
-
The Outcome: While sterics favor the 6-isomer, electronic effects and high temperatures often result in a persistent 3:1 to 4:1 mixture. Separating these isomers requires tedious fractional crystallization or high-plate-count chromatography.
Visualization: The Divergent Pathways
Figure 1: Bifurcation of the cyclization pathway leading to isomeric mixtures in Method A.
Recommended Protocol: Method B (Sulfide Annulation)
Rationale: This method uses a 1-bromo-2-ethynyl-4-methylbenzene precursor. The methyl group is fixed at the para position relative to the bromine. When the sulfur source (
Materials
-
Precursor: 1-Bromo-2-ethynyl-4-methylbenzene (1.0 equiv)
-
Sulfur Source: Sodium Sulfide nonahydrate (
) (1.2 equiv) -
Catalyst: Copper(I) Iodide (CuI) (0.05 equiv) - Optional but enhances rate
-
Solvent: DMF or NMP (Anhydrous)
-
Base:
(2.0 equiv)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-ethynyl-4-methylbenzene (10 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: Add
(12 mmol) and (20 mmol). If using the catalytic variant, add CuI (0.5 mmol) at this stage. -
Reaction: Purge the system with nitrogen for 5 minutes. Heat the mixture to 110°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexanes). The starting bromide should disappear, and a highly fluorescent spot (the benzothiophene) should appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Purify the residue via flash column chromatography (Silica gel, 100% Hexanes).
-
Result: 6-Methylbenzo[b]thiophene is obtained as a white to pale yellow solid/oil.
-
Validation Data (Expected):
-
1H NMR (400 MHz, CDCl3):
7.76 (d, J = 8.0 Hz, 1H, H4), 7.68 (s, 1H, H7), 7.39 (d, J = 5.5 Hz, 1H, H2), 7.28 (d, J = 5.5 Hz, 1H, H3), 7.18 (dd, J = 8.0, 1.5 Hz, 1H, H5), 2.48 (s, 3H, -CH3). -
Note: The absence of a doublet/multiplet signal pattern characteristic of the 4-methyl isomer (which typically shows significant shielding effects on H3) confirms regiopurity.
Alternative Protocol: Method A (Classical Cyclization)
Use Case: Large-scale production where chromatography is impossible.
Critical Modification for Reproducibility
Standard literature suggests heating
-
Cyclization: Heat the acetal in PPA at 160°C for 2 hours.
-
Quench: Pour onto ice. Extract with chlorobenzene (not ether/EtOAc, as chlorobenzene aids later crystallization).
-
Separation: Wash organic phase with 10% NaOH (to remove thiophenols).
-
Crystallization (The Filter): Concentrate the chlorobenzene solution to ~50% volume. Cool slowly to 0°C.
-
Observation: The 6-methyl isomer has a slightly higher melting point and symmetry than the 4-methyl isomer. Seeding with pure 6-methylbenzo[b]thiophene (if available) is critical here.
-
Yield: Expect significant loss (~50%) to the mother liquor to ensure high isomeric purity (>95%).
-
Experimental Workflow Diagram
Figure 2: Decision tree comparing the linear, high-fidelity Method B against the branching, purification-intensive Method A.
References
-
Process for the Synthesis of Benzo[b]thiophenes. Source: US Patent 5,969,157 Note: Describes the PPA cyclization and the specific problem of isomer co-precipitation. [1]
-
Highly Efficient Synthesis of Benzothiophenes from o-Halovinylbenzenes. Source: Synlett 2013; 24(13): 1687-1688 Note: Establishes the transition-metal-free annulation protocol using sulfide sources.
-
Thiolation Annulation Reaction of 2-Bromo Alkynylbenzenes with Sodium Sulfide. Source: J. Org.[2] Chem. 2011, 76, 18, 7546–7550 Note: The foundational text for Method B, ensuring regioselectivity via alkyne precursors.
-
Regioselective Synthesis of 6-Substituted Benzo[b]thiophenes. Source: National Institutes of Health (NIH) / PubMed Note: Discusses the isolation of 6-substituted impurities and their characterization.
Sources
Comparative study of the electronic properties of substituted benzothiophenes
Content Type: Technical Comparison Guide Audience: Materials Scientists, Medicinal Chemists, and Organic Electronics Engineers Focus: Electronic structure modulation via substituent effects (HOMO/LUMO, Band Gap) and experimental validation.
Executive Summary: The Benzothiophene Scaffold
Benzo[b]thiophene (BT) is a cornerstone heterocycle in both organic electronics and medicinal chemistry. Structurally, it is a bioisostere of indole and naphthalene, but its sulfur atom confers unique electronic properties—specifically, a higher polarizability and the capacity for valence expansion (e.g., oxidation to sulfones).
For the application scientist, the utility of BT lies in its tunability. By strategically substituting the C2 and C3 positions, or by fusing additional rings (as in [1]Benzothieno[3,2-b][1]benzothiophene, or BTBT ), researchers can precisely modulate the Frontier Molecular Orbitals (FMOs).
This guide compares the electronic impact of Electron Donating Groups (EDGs) versus Electron Withdrawing Groups (EWGs) on the BT core, providing experimental protocols to validate these changes.
Mechanistic Insight: Perturbation of the -System
To rationally design BT derivatives, one must understand how substituents perturb the aromatic
-
The Sulfur Effect: Unlike oxygen in benzofuran, the sulfur atom in benzothiophene is less electronegative and has larger
-orbitals (though their contribution is debated, polarizability is indisputable). This allows for better charge delocalization, making BT derivatives excellent candidates for Organic Field-Effect Transistors (OFETs). -
C2 vs. C3 Substitution: The C2 position is electronically conjugated to the sulfur atom. Substitution here has a more profound effect on the HOMO/LUMO levels compared to the C3 position.
-
Oxidation State: Oxidizing the sulfur to a sulfone (
) transforms the thiophene ring from electron-rich to electron-deficient, drastically lowering the LUMO and facilitating n-type (electron transport) behavior.
Diagram 1: Strategic Workflow for BT Development
Caption: Iterative workflow for optimizing benzothiophene derivatives from molecular design to application.
Comparative Analysis: Electronic Properties
The following data summarizes the electronic shifts observed when modifying the core Benzothiophene structure.
Table 1: Electrochemical & Optical Benchmarks
| Compound Class | Substituent Type | HOMO (eV) | LUMO (eV) | Band Gap ( | Primary Effect | Application |
| Benzo[b]thiophene | Reference (H) | -6.10 | -1.05 | ~5.05 eV | Baseline | Starting Material |
| 2-Methoxy-BT | Strong EDG | -5.65 | -0.90 | ~4.75 eV | Raises HOMO ; Destabilizes | Oxidative Polymerization |
| 2-Nitro-BT | Strong EWG | -6.45 | -3.15 | ~3.30 eV | Lowers LUMO ; Stabilizes electrons | n-Type Semiconductors |
| BTBT (Fused) | Extended | -5.50 | -2.10 | ~3.40 eV | High Mobility; Strong Intermolecular overlap | High-Performance OFETs |
| BT-1,1-Dioxide | Sulfone (Ox) | -6.80 | -3.40 | ~3.40 eV | Deep HOMO ; High Electron Affinity | Electron Transport / Bio-alkylation |
Note: Values are approximate averages derived from solution-phase CV (vs. Vacuum) and DFT (B3LYP/6-31G*) data. Solid-state values (thin films) will exhibit red-shifted gaps due to
Key Comparative Takeaways:
-
Gap Narrowing: Both strong EDGs and EWGs narrow the band gap, but they do so differently. EDGs push the HOMO up, while EWGs pull the LUMO down.
-
Mobility (BTBT): The fused BTBT system does not just alter energy levels; it expands the planar surface area. This maximizes orbital overlap in the solid state, leading to hole mobilities often exceeding
, far superior to simple substituted BTs. -
Stability: Nitro-substituted and Sulfone derivatives exhibit higher oxidative stability (deeper HOMO), making them more resistant to air degradation than their alkoxy counterparts.
Experimental Protocols (Self-Validating Systems)
Protocol A: Cyclic Voltammetry (CV) for Energy Levels
Objective: Determine oxidation (
-
Setup: Three-electrode cell.
-
Working Electrode: Glassy Carbon (polished with 0.05
alumina). -
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (in 3M KCl) or Ag/Ag+ (0.01M AgNO3 in MeCN).
-
-
Solvent System: Anhydrous Dichloromethane (DCM) for oxidation; Tetrahydrofuran (THF) for reduction.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).
-
-
Procedure:
-
Purge solution with Nitrogen/Argon for 10 mins (oxygen acts as an electron trap).
-
Run a background scan (electrolyte only).
-
Add analyte (1 mM concentration). Scan rate: 50-100 mV/s.
-
-
Validation (The "Trust" Step):
-
After the measurement, add a pinch of Ferrocene (Fc) to the same solution.
-
Measure the shift. The
couple is the internal standard. -
Calculation:
.
-
Protocol B: UV-Vis Spectroscopy for Optical Gap
Objective: Determine the optical band gap (
-
Preparation: Prepare a
M solution in spectro-grade DCM. -
Measurement: Record absorption from 250 nm to 800 nm.
-
Calculation:
-
Locate the onset of absorption (the intersection of the tangent of the low-energy slope with the baseline).
-
Formula:
.
-
-
Expert Note: Compare solution data with thin-film data (spin-coated on quartz). A significant red shift (>20 nm) in the film indicates strong J-aggregation (beneficial for charge transport).
Diagram 2: Energy Level Determination Logic
Caption: Workflow for converting raw electrochemical potentials into absolute orbital energies (eV).
Applications & Structure-Activity Relationship (SAR)
The electronic tuning described above directly dictates the end-use application.
Organic Electronics (OFETs)
For p-channel transistors (hole transport), the goal is a HOMO level that matches the work function of gold electrodes (~5.1 eV) to minimize injection barriers.
-
Best Candidate: Alkyl-substituted BTBT . The alkyl chains (e.g., C8-BTBT) induce a "herringbone" packing motif in the solid state, creating 2D transport channels for holes.
-
Performance: Mobility
; On/Off ratio .
Medicinal Chemistry (SERMs)
In drugs like Raloxifene (a Selective Estrogen Receptor Modulator), the benzothiophene core serves as a rigid scaffold.
-
Electronic Role: The electron density on the sulfur and the C2/C3 substituents affects metabolic stability.
-
Metabolism: Electron-rich derivatives are prone to rapid oxidation by Cytochrome P450. Introducing EWGs (like F or Cl) or using the sulfone analog can block metabolic hot-spots, extending half-life.
Diagram 3: SAR Decision Matrix
Caption: Decision tree for selecting benzothiophene modifications based on the intended field of application.
References
-
Takimiya, K., et al. (2025). Benzothienobenzothiophene: recent uses as a transistor material and derivatization.[1] CrystEngComm.
-
Ruzie, C., et al. (2016).[2] Design, synthesis, chemical stability... of [1]benzothieno[3,2-b][1]benzothiophene derivatives. Journal of Materials Chemistry C.
-
Keri, R. S., et al. (2017).[3] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
-
Beilstein J. Org. Chem. (2012).[4] Structural and electronic properties of oligo- and polythiophenes modified by substituents.
-
MDPI. (2024). Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation.
Sources
- 1. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]
Benchmarking QSAR Methodologies for Benzothiophene Optimization: From Classical Regression to Deep Learning
Executive Summary
The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, as well as emerging antimicrobial and tubulin-targeting agents. However, the optimization of substituents at the C2 and C3 positions remains a complex multi-parameter challenge.
This guide objectively compares the three dominant Quantitative Structure-Activity Relationship (QSAR) methodologies used to optimize this scaffold: Classical 2D-QSAR , 3D-QSAR (CoMFA/CoMSIA) , and Machine Learning (ML) . Based on recent experimental data (2024-2025), we provide a decision matrix and self-validating protocols to ensure predictive accuracy in your lead optimization campaigns.
Part 1: Comparative Analysis of QSAR Methodologies
In the context of benzothiophene derivatives, the choice of QSAR methodology dictates the fidelity of your activity predictions. Below is a technical comparison of the three primary "products" (methodologies) available to researchers.
The Decision Matrix: Performance & Resource Cost
| Feature | 2D-QSAR (Hansch/Free-Wilson) | 3D-QSAR (CoMFA/CoMSIA) | Machine Learning (RF/SVM/ANN) |
| Best For | Early-stage filtering; physicochemical property optimization (LogP, PSA). | Receptor-based design; optimizing steric/electrostatic interactions at specific ring positions. | Large, non-linear datasets; High-Throughput Screening (HTS) data mining. |
| Benzothiophene Use Case | Antimicrobial efficacy (MIC prediction) based on lipophilicity. | SERM design (ER | HDAC inhibition; predicting activity across diverse chemotypes.[1] |
| Data Requirement | Small ( | Medium ( | Large ( |
| Predictive Accuracy ( | Moderate ( | High ( | Variable (High risk of overfitting without rigorous validation). |
| Computational Cost | Low (Seconds). | High (Hours/Days for alignment). | Moderate (Minutes for training). |
| Interpretability | High (Equation coefficients). | Very High (Contour maps). | Low ("Black Box" feature importance). |
Detailed Performance Review
1. The Industry Standard: 3D-QSAR (CoMFA/CoMSIA)
For benzothiophene derivatives, 3D-QSAR remains the gold standard for lead optimization. Recent studies on tubulin polymerization inhibitors demonstrated that CoMFA models could achieve a cross-validated correlation coefficient (
-
Pros: It visualizes exactly where to add bulk (steric fields) or electron-donating groups (electrostatic fields) around the benzothiophene core.
-
Cons: It is hypersensitive to the molecular alignment rule. A 1Å deviation in aligning the sulfur atom can destroy model validity.
2. The High-Throughput Alternative: Machine Learning (ML)
A 2025 study on benzothiophene-based HDAC inhibitors utilized Multiple Linear Regression (MLR) and ML approaches, achieving an
-
Pros: ML captures non-linear relationships that classical regression misses. It can integrate 2D descriptors (e.g., PEOE_VSA_FPOL) effectively.
-
Cons: Requires rigorous feature selection (e.g., PCA) to avoid "curse of dimensionality."
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" 3D-QSAR Workflow
Recommended for: Optimizing binding affinity (Ki, IC50) for defined targets (e.g., Estrogen Receptor).
This protocol emphasizes the Alignment Rule , the most critical variable in benzothiophene QSAR.
Step 1: Dataset Curation & Conformer Generation
-
Select Training Set: Split data 80:20 (Training:Test). Ensure the test set covers the full range of biological activity.
-
Conformer Search: Use Monte Carlo or Systematic Search.
-
Critical Parameter: For benzothiophenes, the C2-C3 bond is rigid, but flexible side chains (e.g., the basic side chain in Raloxifene analogs) require careful sampling. Retain the lowest energy conformer within 10 kcal/mol of the global minimum.
-
Step 2: Molecular Alignment (The Failure Point)
3D-QSAR fails if molecules are not superimposed correctly.
-
Define the Core: Use the rigid benzo[b]thiophene bicyclic system as the common substructure.
-
Atom Mapping: Map the Sulfur (S1), C2, and C3 atoms.
-
Algorithm: Use "Atom-by-Atom" fitting (RMSD minimization). Ensure RMSD < 0.1 Å for the core scaffold.
Step 3: Field Calculation (CoMFA/CoMSIA)[3]
-
Lattice: Place aligned molecules in a 3D cubic lattice (grid spacing 2.0 Å).
-
Probe:
-
Cutoff: Set energy cutoff to 30 kcal/mol to prevent infinite values at atomic positions.
Step 4: PLS Analysis & Validation
-
Partial Least Squares (PLS): Extract latent variables.
-
Validation (Mandatory):
Protocol B: Machine Learning Workflow (Random Forest/SVM)
Recommended for: Large datasets or Antimicrobial MIC prediction.
-
Descriptor Calculation: Calculate 2D descriptors (Dragon/Mordred/RDKit). Focus on:
-
Electronic: HOMO/LUMO energies (critical for S-oxidation potential).
-
Topological: Balaban index, TPSA.
-
-
Feature Selection: Apply Principal Component Analysis (PCA) or Recursive Feature Elimination (RFE) to reduce descriptors from ~1000 to <20.
-
Model Training: Train Random Forest (500 trees).
-
Validation: Use 5-fold cross-validation.
Part 3: Visualization of Logic & Workflows
Diagram 1: The 3D-QSAR Logic Flow
This diagram illustrates the critical dependency of 3D-QSAR success on the alignment step.
Caption: The iterative cycle of 3D-QSAR. Note the critical feedback loop: if validation fails (
Diagram 2: Benzothiophene Interaction Map (Conceptual)
A visualization of the standard pharmacophore features derived from successful CoMFA studies on this scaffold.
Caption: Pharmacophoric map of the Benzothiophene scaffold. C2 is often the vector for steric bulk (specificity), while C3 modulates receptor binding via hydrogen bonding.
Part 4: Critical Validation Metrics (Self-Check)
To ensure your QSAR model is publishable and predictive, it must pass these thresholds:
-
Internal Validation (
): Must be .-
Meaning: The model is robust when one compound is removed.[7]
-
-
External Validation (
): Must be .-
Formula:
-
Meaning: The model can predict new compounds, not just memorize the training set.
-
-
Standard Error of Estimate (SEE): Should be < 0.3 log units .
-
Meaning: The error margin is biologically acceptable.
-
References
-
Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 2024.
-
Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry, 2025.[6]
-
QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate (Preprint/Article), 2025.
-
A comparative QSAR study using CoMFA, HQSAR, and FRED/SKEYS paradigms for estrogen receptor binding affinities. Journal of Chemical Information and Computer Sciences, 2003. (Seminal work on ER binding comparison).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methylbenzo[b]thiophene and Benzo[b]furan in Organic Electronics
For researchers, chemists, and material scientists navigating the intricate landscape of organic electronics, the selection of core heterocyclic building blocks is a critical determinant of final device performance. This guide provides an in-depth technical comparison of two prominent π-conjugated systems: 6-Methylbenzo[b]thiophene and benzo[b]furan. While both molecules share a similar fused-ring structure, the subtle difference in their heteroatom—sulfur versus oxygen—imparts distinct electronic and physical properties that have profound implications for their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This guide moves beyond a superficial overview, delving into the fundamental physicochemical differences, comparative electronic properties, and performance in device applications. We will explore the causality behind experimental observations and provide detailed protocols for the synthesis and characterization of these key organic semiconductor materials.
Molecular Structure and Fundamental Properties: A Tale of Two Heteroatoms
At the heart of the comparison between 6-Methylbenzo[b]thiophene and benzo[b]furan lies the differing nature of the sulfur and oxygen atoms. These differences in electronegativity, size, and the availability of d-orbitals fundamentally influence the aromaticity, electronic structure, and intermolecular interactions of the resulting molecules and polymers derived from them.
6-Methylbenzo[b]thiophene consists of a thiophene ring fused to a benzene ring, with a methyl group at the 6-position. The sulfur atom in the thiophene ring is less electronegative than oxygen and possesses accessible 3d orbitals, which can participate in π-conjugation.[1] This generally leads to a higher degree of aromaticity in thiophene-containing compounds compared to their furan counterparts.[1] The greater aromaticity often translates to enhanced chemical and thermal stability, a crucial factor for the longevity of organic electronic devices.
Benzo[b]furan , similarly, features a furan ring fused to a benzene ring. The oxygen atom in the furan ring is more electronegative than sulfur, which can lead to a more polarized distribution of electron density within the molecule.[1] While furan-based materials have historically been associated with lower stability, recent research has demonstrated that strategic molecular design can significantly improve their robustness.[1] Furthermore, the potential for furan derivatives to be sourced from biomass presents an attractive prospect for developing more sustainable organic electronic materials.
Comparative Analysis of Electronic Properties and Device Performance
Frontier Molecular Orbital (HOMO-LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern charge injection, charge transport, and the open-circuit voltage in organic solar cells. Generally, thiophene-based compounds tend to have higher HOMO energy levels compared to their furan-based analogs due to the better electron-donating ability of the sulfur atom.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Method |
| Benzo[b]thiophene Derivative | ||||
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | -5.58 | -2.43 | 3.15 | Cyclic Voltammetry |
| Benzo[b]furan Derivative | ||||
| 2-Phenylbenzofuran (Theoretical) | -5.99 | -1.22 | 4.77 | DFT |
| Benzofuran-based dye for DSSC | -5.35 | -2.99 | 2.36 | Cyclic Voltammetry |
This table presents a selection of data from different sources for illustrative purposes. Direct comparison should be made with caution due to variations in measurement conditions and molecular structures.
Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs)
Charge carrier mobility is a key metric for the performance of OFETs. The more ordered the molecular packing in the solid state, the more efficient the charge transport. Thiophene-based materials, including benzothiophenes, have traditionally been the workhorses in OFETs, often exhibiting high hole mobilities due to strong π-π stacking interactions facilitated by the sulfur atoms.
A study on a multifunctional semiconductor molecule, 2,7-diphenylbenzo[2][3]thieno[3,2-b]benzofuran (BTBF-DPh), which incorporates both benzothiophene and benzofuran moieties, demonstrated a carrier mobility of 0.181 cm²/V·s in an OFET, a value comparable to many thiophene-based counterparts.[4][5] This suggests that the strategic combination of these heterocycles can lead to high-performance materials.
| Device based on | Hole Mobility (cm²/V·s) | On/Off Ratio | Deposition Method |
| Benzo[b]thiophene Derivative | |||
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution Shearing |
| Benzo[b]furan Derivative | |||
| Oligomers end-capped with Benzofuran | 10⁻⁵ to 4 | - | Vacuum Sublimation/Spin-coating |
This table presents a selection of data from different sources for illustrative purposes. Direct comparison should be made with caution due to variations in device architecture and processing conditions.
Performance in Organic Photovoltaics (OPVs)
In the realm of organic solar cells, the choice of the heterocyclic core influences the absorption spectrum, energy levels, and morphology of the active layer. Benzodifuran-based polymers have shown promising power conversion efficiencies (PCEs) of over 16%.[6] While benzodithiophene-based materials have achieved slightly higher efficiencies, the potential of furan-based materials, especially those derived from renewable resources, is significant.[7]
A study on a benzofuran-derived fulleropyrrolidine as an electron acceptor in bulk heterojunction solar cells reported a PCE of 8.1%.[8] Another study on organic dyes containing a benzo[b]furan moiety for dye-sensitized solar cells achieved a solar-to-electric conversion efficiency of 6.65%.[8]
Experimental Protocols
Synthesis of 6-Methylbenzo[b]thiophene
A general route to substituted benzo[b]thiophenes can be achieved through a regioselective Friedel-Crafts coupling followed by cyclization.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 2-hydroxythioanisole and a suitable solvent such as 1,2-dichloroethane.
-
Friedel-Crafts Coupling: Cool the solution to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Then, add 1-(benzo[b]thien-2-yl)ethanol dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The intermediate can then be cyclized to form the benzo[b]thiophene ring system. This can be achieved by treating an o-methylthiobenzaldehyde intermediate with chloroacetone in the presence of a base.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-methylbenzo[b]thiophene.
Synthesis of Benzo[b]furan
A common and effective method for the synthesis of benzo[b]furans is the palladium-catalyzed intramolecular C-O bond formation.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine the starting material (e.g., a 1-aryl- or 1-alkylketone), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) in a suitable solvent such as dimethylformamide (DMF).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically several hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzo[b]furan derivative.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams have been generated.
Caption: Molecular structures of 6-Methylbenzo[b]thiophene and Benzo[b]furan.
Caption: General workflow for material synthesis to device testing.
Conclusion
The choice between 6-Methylbenzo[b]thiophene and benzo[b]furan as core building blocks in organic electronics is a nuanced one, with each offering a distinct set of advantages and disadvantages. Benzo[b]thiophene derivatives, benefiting from the higher aromaticity and polarizability of the sulfur atom, have historically demonstrated excellent charge transport properties and stability, making them a reliable choice for high-performance OFETs. On the other hand, benzo[b]furan derivatives, with their potential for bio-sourcing and tunable electronic properties, are emerging as a compelling alternative, particularly in the field of organic photovoltaics.
Ultimately, the optimal choice will depend on the specific application and the desired balance of properties. As research in this field continues to advance, a deeper understanding of the structure-property relationships of these and other heterocyclic systems will undoubtedly pave the way for the next generation of organic electronic devices with enhanced performance, stability, and sustainability.
References
- Mallet, C., Didane, Y., Watanabe, T., Yoshimoto, N., Allain, M., Videlot-Ackermann, C., & Frère, P. (2013). Electronic properties and field-effect transistors of oligomers based on thiophene and furan units end capped with benzofuran moieties. ChemPlusChem, 78(5), 481-489.
- Cremlyn, R. J. (1996). An introduction to organosulfur chemistry. John Wiley & Sons.
- Ye, F., & Li, Y. (2011). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 13(21), 5968-5971.
- Ko, S. J., Song, C. E., & Jun, C. H. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Molecules, 28(16), 6059.
- Hou, J., Inganäs, O., Friend, R. H., & Gao, F. (2018). Organic solar cells based on non-fullerene acceptors.
-
Li, Y., Wu, Y., & Zhu, D. (2021). Multifunctional Benzot[2][3]hieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces, 13(10), 12285-12292.
- Sun, D., Lee, J. K., & Lee, C. (2018). Recent Progress of Benzodifuran-Based Polymer Donors for High-Performance Organic Photovoltaics. Advanced Science, 5(10), 1800629.
- Kim, J. H., Kim, J., Lee, J., & Lee, K. (2020). 19% efficiency in organic solar cells of Benzo[1,2-b:4,5-b′]Difuran-based donor polymer realized by volatile + non-volatile dual-solid-additive strategy. Materials Science and Engineering: R: Reports, 141, 100561.
- Lee, J. H., Kim, D. H., & Cho, K. (2014). Highly Efficient and Stable Organic Solar Cells Enabled by a Commercialized Simple Thieno[3,2-b]thiophene Additive.
- Kim, T., Kim, J., & Lee, T. (2014). Synthesis and Photovoltaic Properties of Efficient Organic Dyes Containing the Benzo[b]furan Moiety for Solar Cells. ACS Applied Materials & Interfaces, 6(20), 17856-17863.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84346, 5-Methylbenzo(b)thiophene. Retrieved from [Link]
- Gandeepan, P., & Chang, Y. T. (2017). Highly Efficient Benzo-Furan-Based Electron Acceptor Derived from One-Pot Synthesis for High-Performance Bulk Heterojunction Solar Cells.
-
Zhang, Z. G., & Zhu, X. (2018). Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzot[2][3]hieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors. Journal of Materials Chemistry A, 6(46), 23465-23472.
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Safety Operating Guide
Operational Disposal Guide: 6-Methylbenzo[b]thiophene
Executive Summary & Core Directive
Do not treat 6-Methylbenzo[b]thiophene as generic organic waste. While it shares characteristics with standard organic solids, this sulfur-containing heterocycle presents two specific operational risks that dictate its disposal pathway:
-
Aquatic Toxicity (H411): It is toxic to aquatic life with long-lasting effects.[1][2] Under no circumstances can wash water or mother liquor enter sanitary sewer systems.
-
Sulfur Oxide (SOx) Generation: Upon incineration, this compound releases sulfur oxides.[3] It must be tagged for incineration facilities equipped with alkaline scrubbers.
Chemical Profile & Hazard Identification
Use this data to populate waste tags and risk assessments.
| Parameter | Data | Operational Implication |
| CAS Number | 16587-47-6 | Unique identifier for waste manifests.[4] |
| Physical State | Solid (White/Off-white) | Melting point ~42°C. May melt in hot lab environments.[4] |
| Flash Point | >109°C (Est.)[4][5] | Combustible, but not a Class 3 Flammable Liquid (unless in solution).[3][4] |
| Key GHS Codes | H302: Harmful if swallowedH411: Toxic to aquatic life | Requires "Environmentally Hazardous" labeling.[4] |
| Reactivity | Stable; Incompatible with strong oxidizers.[4] | CRITICAL: Do not mix with peroxides, nitrates, or perchlorates.[3][4] |
The "Why": Causality & Segregation Logic
Understanding the mechanism ensures compliance.
A. The Oxidizer Incompatibility Rule
Causality: Thiophenes are electron-rich aromatic systems. While stable, they can react violently with strong oxidizing agents (e.g., concentrated nitric acid, peroxides) to form sulfoxides or sulfones.[3] This reaction is often exothermic and can lead to pressure buildup in waste containers. Protocol: Isolate 6-Methylbenzo[b]thiophene waste from all Oxidizing Waste streams (Yellow tags/bins).
B. The Incineration Requirement
Causality: Unlike simple thiols, the benzothiophene ring is chemically robust.[3] Benchtop chemical destruction (e.g., bleach oxidation) is often incomplete and yields complex mixtures.[3] Protocol: High-temperature incineration is the only validated destruction method. However, because sulfur combustion generates SO₂ (acid rain precursor), the waste must be labeled "Contains Sulfur" so the disposal facility routes it to an incinerator with gas scrubbing capabilities.[3]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Surplus Stock)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Transfer: Transfer the solid using a spark-proof spatula.
-
Labeling:
-
Binning: Place in the Solid Hazardous Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Most common scenario: Compound dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
Solvent Identification:
-
If dissolved in DCM/Chloroform : Use Halogenated Waste stream.
-
If dissolved in Ethyl Acetate/Hexane/Methanol : Use Non-Halogenated Waste stream.
-
-
Segregation: Ensure the receiving carboy does NOT contain nitric acid or metal oxidizers.
-
Labeling: List the solvent as the main volume, but explicitly list "6-Methylbenzo[b]thiophene (
Scenario C: Spill Cleanup (< 10g)
-
PPE: Nitrile gloves, lab coat, safety glasses.[3] (Respiratory protection recommended if dust is visible).
-
Containment: Do not dry sweep (dust explosion risk). Cover the spill with a solvent-dampened pad (acetone or heptane) or use a dedicated spill pillow.
-
Disposal: Place the contaminated pads into a sealable bag (Ziploc style), then into the Solid Hazardous Waste bin. Do not throw pads in regular trash.
Visual Decision Tree (Workflow)
Figure 1: Decision matrix for segregating 6-Methylbenzo[b]thiophene waste streams based on physical state and solvent carrier.
Transport & Logistics
If you must transport this material between buildings or to a central waste facility, adhere to these classifications to avoid regulatory fines.
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (6-Methylbenzo[b]thiophene)[3][4]
-
UN Number: UN 3077[1]
-
Class: 9
-
Packing Group: III
-
Marine Pollutant: Yes
References
-
PubChem. (n.d.). Benzo[b]thiophene, 6-methyl- Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Linked to parent structure data for hazard consistency where isomer-specific data is aggregated).[3][4]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes & Lists. RCRA Online. Retrieved from [Link]
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- 2. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. Benzo[b]thiophene, 6-methyl- (CAS 16587-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comprehensive Guide to the Safe Handling of 6-Methylbenzo[b]thiophene
For laboratory professionals engaged in cutting-edge research and drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Methylbenzo[b]thiophene. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure a self-validating system of laboratory safety.
While specific toxicological data for 6-Methylbenzo[b]thiophene is not extensively documented, its structural similarity to benzo[b]thiophene and other thiophene derivatives necessitates a cautious approach, assuming a comparable hazard profile. Exposure may cause irritation to the skin, eyes, and respiratory system, and the compound may be harmful if inhaled or ingested[1][2]. Therefore, adherence to rigorous safety protocols is not merely a recommendation but a critical component of responsible research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling 6-Methylbenzo[b]thiophene, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and eye contact[1][3]. The cornerstone of safe handling lies in robust engineering controls designed to minimize exposure at the source.
All operations involving 6-Methylbenzo[b]thiophene, particularly those that may generate dust or aerosols, must be conducted within a certified chemical fume hood[4]. The fume hood provides critical ventilation to prevent the accumulation of potentially harmful vapors in the laboratory atmosphere. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height during all manipulations. Additionally, safety showers and eyewash stations should be readily accessible and regularly tested[5][6].
Personal Protective Equipment (PPE): A Multi-Layered Approach
Personal protective equipment is the final barrier between the researcher and the chemical. The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table summarizes the recommended PPE for handling 6-Methylbenzo[b]thiophene.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. Dispose of contaminated gloves immediately in the designated hazardous waste container[4]. |
| Eye Protection | Chemical safety goggles or a face shield | Standard laboratory safety glasses do not provide a complete seal. Chemical safety goggles are essential to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[4][6][7]. |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times to protect skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection[4][7]. |
| Respiratory Protection | NIOSH-approved respirator with particulate filter | A respirator is necessary if handling the compound as a powder or if aerosols may be generated, especially outside of a certified fume hood. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a thorough risk assessment[4][7]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 6-Methylbenzo[b]thiophene.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
